molecular formula C10H14N2O2 B3336481 3-(3-Methoxyphenyl)-1,1-dimethylurea CAS No. 28170-54-9

3-(3-Methoxyphenyl)-1,1-dimethylurea

Cat. No.: B3336481
CAS No.: 28170-54-9
M. Wt: 194.23 g/mol
InChI Key: BGDUKFUILQWOAE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,1-dimethylurea is a synthetic urea derivative with a molecular weight of 194.23 g/mol and a melting point range of 112 to 115 °C, presenting as an off-white to white solid . It shares a core phenylurea structure with a class of compounds known for their herbicidal activity, such as Metoxuron (3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea) and Linuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) . The primary research value of these compounds lies in their action as photosynthesis inhibitors. They function by binding to the D1 protein at the QB binding site on the acceptor side of Photosystem II, thereby displacing plastoquinone and blocking electron transport . This mechanism leads to the cessation of CO2 fixation and plant death, making such compounds valuable tools for plant physiology and phytotoxicity studies. Furthermore, urea derivatives are of interest in medicinal and agrochemical research for exploring structure-activity relationships. The solubility profile of this compound indicates it is generally more soluble in polar solvents like water and methanol, likely due to hydrogen bonding from its urea group, while exhibiting limited solubility in non-polar solvents . Researchers handling this material should note that related phenylurea herbicides are often classified as hazardous, with risks of acute toxicity and environmental damage . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDUKFUILQWOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182444
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28170-54-9
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 3 Methoxyphenyl 1,1 Dimethylurea

Fundamental Synthetic Routes to Substituted Urea (B33335) Cores

The foundational methods for synthesizing substituted ureas like 3-(3-Methoxyphenyl)-1,1-dimethylurea primarily rely on the formation of the urea linkage through condensation and carbonylation reactions.

Amine-Isocyanate Condensation Reactions for Urea Formation

A prevalent and straightforward method for forming the urea moiety is the reaction between an amine and an isocyanate. commonorganicchemistry.com In the context of this compound, this would involve the condensation of 3-methoxyphenyl (B12655295) isocyanate with dimethylamine. This reaction is typically conducted in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards the nucleophilic amine makes this a highly efficient route.

A related classical approach involves the reaction of an amine with sodium or potassium cyanate (B1221674) in an aqueous solution, often in the presence of an acid like hydrochloric acid. thieme-connect.com This method, while simple, can require extended reaction times and elevated temperatures. thieme-connect.com The reaction proceeds through the in-situ formation of isocyanic acid, which then reacts with the amine. nih.gov

Another variation is the Curtius rearrangement, which can be useful when the starting material is a carboxylic acid instead of an amine. commonorganicchemistry.com This process involves the conversion of an acyl azide (B81097) to an isocyanate, which can then be trapped by an amine to form the desired urea. organic-chemistry.org

The table below summarizes key aspects of amine-isocyanate condensation and related methods.

ReagentsConditionsKey Features
Amine + IsocyanateRoom temperature, various solvents (DMF, THF, DCM)Simple, efficient, no base required. commonorganicchemistry.com
Amine + Potassium CyanateAqueous solution, acid catalyst, heatingClassical method, can have long reaction times. thieme-connect.com
Carboxylic Acid (via Acyl Azide) + AmineInvolves Curtius rearrangement to form isocyanateUseful when the corresponding amine is not readily available. commonorganicchemistry.comorganic-chemistry.org

Carbonylation Strategies in Phenylurea Synthesis

Carbonylation reactions provide an alternative to the use of pre-formed isocyanates for the synthesis of phenylureas. These methods introduce the carbonyl group of the urea structure from a different source.

One common strategy involves the use of phosgene (B1210022) or its safer solid substitute, triphosgene (B27547). commonorganicchemistry.com The reaction of an amine with phosgene or triphosgene generates an isocyanate in situ, which then reacts with another amine to form the urea. commonorganicchemistry.combeilstein-journals.org Careful control of the reaction conditions and order of reagent addition is crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

Oxidative carbonylation of amines is another significant approach. This involves reacting an amine with carbon monoxide in the presence of an oxidant and a catalyst, often based on palladium. dtu.dkacs.org For instance, the palladium-catalyzed oxidative carbonylation of a primary amine or a mixture of a primary and a secondary amine can yield symmetrically disubstituted or trisubstituted ureas, respectively. acs.org These reactions are typically carried out under pressure with a mixture of carbon monoxide and air. acs.org

The use of carbamates, such as phenyl carbamates, can also lead to urea formation upon reaction with an amine. commonorganicchemistry.com However, these reactions can be reversible and may lead to side products. commonorganicchemistry.com

The following table outlines different carbonylation strategies for phenylurea synthesis.

Carbonyl SourceKey Reagents/CatalystsDescription
Phosgene/TriphosgeneAmineIn situ formation of isocyanate, which reacts with another amine. commonorganicchemistry.combeilstein-journals.org
Carbon MonoxideAmine, Oxidant, Palladium catalystOxidative carbonylation of amines to form ureas. dtu.dkacs.org
CarbamatesAmineReaction of a carbamate (B1207046) with an amine to yield a urea. commonorganicchemistry.com

Advanced and Green Synthetic Approaches

In recent years, the development of more efficient, selective, and environmentally friendly methods for urea synthesis has been a major focus. These advanced approaches include palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and the application of green chemistry principles.

Palladium-Catalyzed Cross-Coupling Reactions for Arylureas

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl ureas. researchgate.net These methods typically involve the reaction of an aryl halide with urea or a substituted urea in the presence of a palladium catalyst and a suitable ligand. researchgate.net For example, the arylation of urea with aryl halides using a Pd2dba3-CHCl3/Xantphos catalyst system and cesium carbonate as a base can produce symmetrical N,N'-diarylureas in good yields. researchgate.net

A one-pot protocol has been developed for the synthesis of unsymmetrical N,N'-diarylureas, which involves the palladium-catalyzed arylation of a protected urea, followed by deprotection and a second arylation step. acs.org The use of specific ligands, such as biaryl phosphines, has been instrumental in the rapid development and success of these C-N cross-coupling reactions. acs.org

Microwave-Assisted Synthesis Techniques for Urea Derivatives

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.comresearchgate.net The synthesis of N-monosubstituted ureas from the reaction of amines with potassium cyanate can be significantly expedited using microwave irradiation, often in water as a solvent. thieme-connect.comthieme-connect.comresearchgate.net This technique has been shown to be effective for a wide range of amines and provides ureas in high purity. thieme-connect.comresearchgate.net

For instance, a simple and efficient method for synthesizing monosubstituted ureas involves the microwave irradiation of a mixture of an amine, potassium cyanate, and ammonium (B1175870) chloride in water at 120 °C, yielding the desired products in good to excellent yields within 15 minutes. chemistryviews.org This approach is compatible with various functional groups, making it a versatile tool for the preparation of urea derivatives. chemistryviews.org

Principles and Applications of Green Chemistry in Urea Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ureaknowhow.com In the context of urea synthesis, this translates to developing more sustainable and environmentally benign methodologies.

A key focus of green urea synthesis is the use of renewable feedstocks and energy sources. rsc.org One approach involves the production of "green ammonia" from renewable hydrogen (produced via water electrolysis) and nitrogen from the air, which is then reacted with captured carbon dioxide to produce urea. ureaknowhow.comkapsom.com This process significantly reduces the carbon footprint compared to the conventional Haber-Bosch process, which relies on fossil fuels. ureaknowhow.comrsc.org

Another innovative green route is the direct electrochemical synthesis of urea from nitrogen gas and carbon dioxide at ambient temperature and pressure. acs.org This method utilizes a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets and bypasses the high-temperature and high-pressure conditions of traditional urea production. acs.org

The use of less toxic reagents is also a core principle of green chemistry. Replacing hazardous chemicals like phosgene with safer alternatives such as dimethyl carbonate or even urea itself as a carbonyl source aligns with this goal. nih.govorganic-chemistry.org For example, the reaction of amines with urea can produce ureido-functionalized compounds, avoiding the need for toxic isocyanate reagents by generating the reactive isocyanate intermediate in situ. nih.gov

The following table summarizes some green chemistry approaches in urea synthesis.

Green ApproachDescriptionKey Advantages
Green Ammonia FeedstockUtilizes renewable hydrogen and captured CO2. ureaknowhow.comkapsom.comReduces fossil fuel dependence and greenhouse gas emissions. rsc.org
Electrochemical SynthesisDirect conversion of N2 and CO2 to urea at ambient conditions. acs.orgBypasses energy-intensive Haber-Bosch process. acs.org
Safer ReagentsReplacement of phosgene with alternatives like dimethyl carbonate or urea. nih.govorganic-chemistry.orgReduces toxicity and environmental hazards. beilstein-journals.org
"On-Water" SynthesisUsing water as a solvent for isocyanate-amine reactions. organic-chemistry.orgAvoids volatile organic compounds and simplifies product isolation. organic-chemistry.org

Regioselective Functionalization and Derivatization

Regioselective functionalization allows for the precise modification of a molecule at a specific position. For this compound, derivatization can be targeted at either the phenyl ring or the urea nitrogen atoms.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) (-OCH₃) group and the urea moiety. The methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.orglibretexts.org The urea group, specifically the nitrogen atom attached to the ring, also directs ortho- and para- due to its ability to donate a lone pair of electrons into the aromatic system through resonance. libretexts.org

In the case of this compound, the positions ortho to the methoxy group are C2 and C4, and the para position is C6. The urea substituent is at C3. Therefore, the most activated positions for electrophilic attack are C2, C4, and C6. Steric hindrance from the adjacent urea substituent at C3 may influence the regioselectivity between these positions.

Hydroxylation: Direct hydroxylation of the aromatic ring can be challenging. A common strategy involves a multi-step sequence, such as ortho-lithiation followed by reaction with an electrophilic oxygen source or a boronate ester, which can then be oxidized. For anisole (B1667542) derivatives, rare-earth-catalyzed C-H activation has been shown to be effective for functionalization at the ortho-position. nih.gov A similar strategy could foreseeably be applied to this compound.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) is a fundamental method for functionalizing aromatic rings. wikipedia.orgwikipedia.org The reaction of this compound with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to yield halogenated derivatives. libretexts.org The primary products would be the 2-, 4-, and 6-halo-substituted isomers, with the exact ratio depending on reaction conditions and steric factors.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating Group(s)Predicted ReactivityPotential Products (with Electrophile E⁺)
C2Ortho to -OCH₃Highly Activated2-E-3-(3-Methoxyphenyl)-1,1-dimethylurea
C4Ortho to -OCH₃, Para to UreaHighly Activated4-E-3-(3-Methoxyphenyl)-1,1-dimethylurea
C6Para to -OCH₃Highly Activated6-E-3-(3-Methoxyphenyl)-1,1-dimethylurea
C5Meta to -OCH₃, Ortho to UreaLess ActivatedMinor or no product

The urea moiety of this compound possesses a secondary amine N-H bond, which is a key site for functionalization through alkylation and acylation.

Alkylation: The direct N-alkylation of ureas can be complicated by competing O-alkylation, which forms isourea derivatives. google.com However, specific conditions have been developed to favor N-alkylation. One effective method involves the reaction of the urea with an alkylating agent (such as an alkyl halide) in the presence of a solid base and a phase transfer catalyst. google.com Another approach utilizes N,N-dimethylformamide dialkyl acetals as the alkyl source, which can achieve N-alkylation under mild, metal-free conditions. researchgate.net For this compound, reaction with an alkyl halide (R-X) under basic conditions would yield the corresponding N-alkylated product, 3-alkyl-3-(3-methoxyphenyl)-1,1-dimethylurea.

Acylation: The N-H bond can readily undergo acylation upon reaction with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction would convert the secondary amine of the urea into a tertiary amide, yielding N-acyl derivatives.

Purification and Characterization Techniques for Synthetic Products

Following synthesis and derivatization, the resulting products must be purified and their structures confirmed.

Purification: Standard laboratory techniques are employed for the purification of this compound and its derivatives.

Crystallization: As many urea derivatives are crystalline solids, crystallization from a suitable solvent or solvent mixture is a common and effective method for purification. atamankimya.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, flash column chromatography using silica (B1680970) gel is a standard technique. thieme-connect.com The choice of eluent (mobile phase) depends on the polarity of the products.

Characterization: A combination of spectroscopic methods is used to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For derivatives, changes in chemical shifts and coupling constants confirm the position of new functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The urea carbonyl (C=O) stretch is typically observed around 1630-1680 cm⁻¹, and the N-H stretch appears as a broad peak around 3300-3500 cm⁻¹. Disappearance of the N-H peak would confirm successful N-alkylation or N-acylation.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure.

Table 2: Hypothetical Characterization Data for this compound

TechniqueExpected Data
¹H NMR Signals for aromatic protons (approx. 6.8-7.3 ppm), N-H proton (variable, broad), methoxy protons (-OCH₃, approx. 3.8 ppm, singlet), and dimethylamino protons (-N(CH₃)₂, approx. 3.0 ppm, singlet).
¹³C NMR Resonances for aromatic carbons, the urea carbonyl carbon (approx. 155-160 ppm), the methoxy carbon (approx. 55 ppm), and the dimethylamino carbons (approx. 36 ppm).
IR (cm⁻¹) ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=O stretch), ~1250 (C-O stretch).
MS (EI) Molecular ion peak (M⁺) corresponding to the molecular weight (C₁₀H₁₄N₂O₂ = 194.23 g/mol ).

Exploration of 1,1-Dimethylurea (B72202) as a Key Intermediate in Synthesis

1,1-Dimethylurea is a fundamental building block in organic synthesis. nih.gov It is a white crystalline powder, soluble in water and some organic solvents, making it a versatile reagent. rsc.org Its utility stems from its bifunctional nature, possessing both a nucleophilic N-H group and two methyl groups on the other nitrogen.

In the context of synthesizing the title compound, 1,1-dimethylurea serves as the source of the dimethylurea moiety. The most common synthetic route to N-aryl ureas involves the reaction of an amine with an isocyanate. Therefore, this compound would typically be synthesized by reacting 3-methoxyaniline with a suitable electrophilic partner that can install the -C(O)N(CH₃)₂ group, or alternatively, by reacting 1,1-dimethylurea with a reagent that introduces the 3-methoxyphenyl group. Generally, 1,1-dimethylurea is used as a precursor or reagent in the production of more complex molecules, including pharmaceuticals and agrochemicals, highlighting its importance as a key intermediate. rsc.orgacs.org

Molecular Mechanisms of Action and Biochemical Interactions of 3 3 Methoxyphenyl 1,1 Dimethylurea

Primary Biochemical Targets and Ligand-Binding Interactions

The primary mode of action for 3-(3-Methoxyphenyl)-1,1-dimethylurea, also known as metobromuron (B166326), is the inhibition of photosynthetic electron transport at Photosystem II (PSII). herts.ac.uknih.gov PSII is a critical multi-subunit enzyme complex located in the thylakoid membranes of chloroplasts, responsible for light-driven water oxidation and plastoquinone (B1678516) reduction. capes.gov.brapvma.gov.au Metobromuron disrupts this process by interfering with the electron flow at the acceptor side of PSII. capes.gov.brnih.gov

Specifically, it acts as a competitive inhibitor, displacing the native secondary quinone electron acceptor, plastoquinone (PQ), from its binding site (the QB site) on the D1 protein, a core subunit of the PSII reaction center. apvma.gov.aunih.gov By occupying the QB binding niche, metobromuron effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to QB. apvma.gov.auresearchgate.net This interruption halts the entire linear electron transport chain, which in turn stops CO2 fixation and the production of ATP, ultimately leading to plant death. researchgate.net Studies comparing various PSII-inhibiting herbicides have characterized metobromuron as having an intermediate inhibitory effect and binding affinity for the QB site compared to other compounds like diuron (B1670789) or terbuthylazine. capes.gov.brapvma.gov.aunih.gov

The binding site for metobromuron is a specific pocket on the D1 protein known as the QB niche. apvma.gov.aunih.gov This site is highly conserved across different plant species. nih.gov The interaction between metobromuron and the D1 protein is primarily hydrophobic, a key determinant for the inhibitory activity of phenylurea herbicides. researchgate.net

Molecular docking studies have provided insights into the specific amino acid residues that form this binding pocket and are in close contact with the metobromuron molecule. These interactions stabilize the inhibitor within the QB site, preventing the binding of the native plastoquinone. While metobromuron does not form hydrogen bonds with key residues like His215, which are formed by more potent inhibitors like diuron, it establishes several non-covalent interactions with surrounding amino acids. capes.gov.brapvma.gov.au The specific residues in Pisum sativum (pea) that are in close proximity (<4 Å) to the bound metobromuron molecule have been identified through these computational models.

Table 1: Amino Acid Residues in the D1 Protein QB Binding Site Interacting with this compound *

Interacting Amino Acid
Phe211
His215
Val219
Ala251
Phe255
Ser264
Phe265
Leu271

Data derived from molecular docking analysis on the D1 protein of Pisum sativum. apvma.gov.au

The interaction between metobromuron and the PSII complex has been investigated using both spectroscopic and structural analysis techniques. A key spectroscopic method employed is the analysis of chlorophyll (B73375) a fluorescence kinetics, often measured as the OJIP transient (a polyphasic fluorescence rise). capes.gov.br This technique allows for a functional assessment of the inhibitor's effect on PSII photochemistry. Treatment of isolated thylakoids with metobromuron causes characteristic changes in the fluorescence signal, particularly an increase in the fluorescence intensity at the J-step (VJ), which is indicative of the blockage of electron transfer from QA to QB. capes.gov.br The concentration of metobromuron required to cause a 50% inhibition of PSII activity (I50) can be determined from these fluorescence measurements.

Structural insights are primarily derived from computational molecular docking simulations, which model the interaction between the inhibitor (ligand) and its protein target. apvma.gov.au These models use the high-resolution crystal structures of plant PSII to predict the most likely binding pose of metobromuron within the QB pocket. apvma.gov.au These analyses not only identify the interacting amino acids but also allow for the calculation of binding energies, which provide a quantitative measure of the affinity of the inhibitor for its target site. capes.gov.br

Table 2: Calculated Binding Affinity of Metobromuron to the D1 Protein QB Site *

Parameter Value (kcal/mol) Description
Solvation Free Energy (ΔGint) -7.2 The free energy change when the inhibitor binds to the protein in a solvent.
Free Energy of Assembly Dissociation (ΔGdiss) 6.8 The free energy required to dissociate the inhibitor-protein complex.

Values for metobromuron were shown to be lower (indicating weaker binding) than for herbicides like diuron, terbuthylazine, and metribuzin (B1676530) in the same study. capes.gov.br

While the primary target of this compound is the D1 protein, the profound disruption of photosynthesis can lead to secondary effects on other enzyme systems. The blockage of the electron transport chain causes an over-reduction of the PSII acceptor side, leading to the formation of reactive oxygen species (ROS). This induced oxidative stress can, in turn, damage and inhibit various cellular enzymes. nih.govresearchgate.net

Studies on other PSII-inhibiting herbicides, such as metamitron, have shown that this disruption can impact the activity of key photosynthetic enzymes like RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase), the central enzyme of carbon fixation. usda.govnih.gov Furthermore, enzymes involved in cellular energy metabolism, such as the oxidoreductase NADH-dependent malate (B86768) dehydrogenase (MDH) and pyruvate (B1213749) kinase (PK), have also been shown to be moderately inhibited, affecting respiration. usda.gov While direct studies on metobromuron's effect on these specific enzymes are not extensively documented, the shared primary mechanism of action suggests that similar secondary effects on enzymes like RuBisCO and various oxidoreductases are plausible. usda.gov Oxidoreductases are known to be critical in managing cellular stress, and their activity can be altered in response to herbicide-induced toxicity.

The impact of this compound extends beyond the immediate inhibition of photosynthesis. One of the most significant perturbations is its own metabolism within the plant. Plant metabolism studies on potatoes and rotational crops have shown that the parent metobromuron compound is extensively metabolized and often not detectable at harvest. nih.gov The primary metabolic pathway involves demethylation and hydrolysis, leading to the formation of major metabolites. capes.gov.brnih.gov

Key identified metabolites include:

4-bromophenylurea : A major metabolite found in potato tubers and spinach. capes.gov.brnih.gov

Desmethyl-metobromuron : Also detected in significant amounts in potato tubers. nih.gov

4-bromoaniline : The terminal metabolite to which total hydrolysable residues are analyzed. capes.gov.br

The presence and transformation of these compounds represent a significant perturbation of the plant's metabolic system as it attempts to detoxify the xenobiotic.

Furthermore, research on the closely related phenylurea herbicide DCMU (Diuron) has demonstrated effects on metabolic pathways entirely independent of photosynthesis. Studies in Euglena gracilis showed that DCMU inhibits the G₂/M phase transition of the cell cycle, an effect that was also observed in non-photosynthetic mutant cells. This indicates that phenylurea herbicides can have direct targets in cell division pathways, representing a critical perturbation of a fundamental cellular process beyond photosynthesis.

Inhibition of Photosystem II (PSII) Electron Transport in Plant Systems

Cellular and Subcellular Responses

Upon entering the plant, typically through the roots, this compound is translocated upwards to the leaves and buds. nih.gov Its distribution within the leaf tissue, however, can be somewhat restricted. Studies have shown that unlike some other phenylurea herbicides, metobromuron tends to be confined mainly to the tracheal veins (the plant's vascular tissue).

The primary cellular response is the manifestation of its biochemical action: the cessation of photosynthesis. This leads to a cascade of secondary responses. The inability to fix carbon starves the plant of energy, and the blockage of the electron transport chain leads to the generation of highly damaging reactive oxygen species (ROS), which cause widespread oxidative damage to cellular components like lipids, proteins, and nucleic acids. researchgate.netnih.gov This oxidative stress is a key factor in the development of visible symptoms like chlorosis (yellowing) and necrosis (tissue death), ultimately leading to the death of the plant. researchgate.net

Table 3: Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound (Metobromuron) 3060-89-7 C₉H₁₁BrN₂O₂
Diuron 330-54-1 C₉H₁₀Cl₂N₂O
Terbuthylazine 5915-41-3 C₉H₁₆ClN₅
Metribuzin 21087-64-9 C₈H₁₄N₄OS
Plastoquinone 4299-59-6 C₅₃H₈₀O₂
4-Bromophenylurea 1967-25-5 C₇H₇BrN₂O
Desmethyl-metobromuron 2163-69-1 C₈H₉BrN₂O₂
4-bromoaniline 106-40-1 C₆H₆BrN
Metamitron 41394-05-2 C₁₀H₁₀N₄O
Ribulose-1,5-bisphosphate (RuBP) 24218-05-5 C₅H₁₂O₁₁P₂

Impact on Chloroplast Structure and Function

The primary mode of action for this compound, like other phenylurea herbicides, is the inhibition of photosynthesis. researchgate.net Its principal target is Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. ucanr.eduresearchgate.net

The compound specifically acts as an inhibitor of plastoquinone (PQ) binding to the D1 protein within the PSII complex. unl.edu It binds to the QB binding site on the D1 protein, effectively blocking the docking of plastoquinone. nih.govatamanchemicals.com This action interrupts the photosynthetic electron transport chain, halting the flow of electrons from PSII. atamanchemicals.comnih.gov

The consequences of this blockage are significant for chloroplast function:

Inhibition of ATP and NADPH Synthesis: The interruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH, another essential energy-carrying molecule, is also halted. unl.edu

Cessation of CO2 Fixation: Without the energy (ATP) and reducing power (NADPH) generated by the light-dependent reactions, the plant cannot fix carbon dioxide to produce the carbohydrates needed for growth and survival. unl.edu

Structural Damage: The blockage of electron transport leads to an over-energized state in the PSII reaction center, promoting the formation of highly reactive molecules that cause oxidative damage. This results in the destruction of lipids and proteins, leading to the disintegration of the thylakoid membranes and compromising the structural integrity of the chloroplasts. ucanr.eduresearchgate.net

Influence on Reactive Oxygen Species (ROS) Generation and Scavenging Systems

The inhibition of the electron transport chain at PSII by this compound is a direct cause of severe oxidative stress. unl.edu When the electron flow is blocked, the energy from absorbed light cannot be dissipated through the normal photochemical pathway. This excess energy is transferred to molecular oxygen (³O₂), leading to the formation of highly reactive oxygen species (ROS). researchgate.net

Key events in this process include:

Formation of Superoxide (B77818) and Singlet Oxygen: The primary ROS formed is the superoxide anion radical (O₂⁻•), which is generated when electrons are passed to oxygen. frontiersin.org This can lead to the subsequent formation of other ROS, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which are extremely damaging to cellular components. nih.gov

Lipid Peroxidation: ROS, particularly hydroxyl radicals, attack the polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process degrades membranes, leading to a loss of cellular compartmentalization and leakage of cellular contents. ucanr.edunih.gov Malondialdehyde (MDA) is a common marker used to quantify the extent of this lipid damage. nih.govmdpi.com

Impact on Scavenging Systems: Plants possess a sophisticated antioxidant defense system to neutralize ROS, comprising both enzymatic and non-enzymatic components. nih.gov However, the massive and sudden increase in ROS production caused by PSII inhibitors can overwhelm this system. While the plant may attempt to upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), and increase levels of antioxidants such as ascorbate (vitamin C) and glutathione (B108866), the continuous generation of ROS often leads to the depletion of these defenses and ultimately, cell death. nih.govmdpi.com

Cellular Uptake, Translocation, and Compartmentalization in Plant Cells

The effectiveness of this compound as a systemic herbicide depends on its ability to be absorbed by the plant, move to its site of action, and accumulate to a sufficient concentration. Phenylurea herbicides are typically absorbed by both the roots and shoots of plants. ucanr.edu

Following uptake, translocation primarily occurs through the xylem, the plant's water-conducting tissue. ucanr.edu This means the compound moves upwards with the flow of water from the roots to the leaves. This mode of transport is influenced by the compound's physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow), which affects its mobility and adsorption to soil particles. nih.gov

Once inside the plant cells, the ultimate destination and site of action is the chloroplast. The compound must cross several membranes to reach the thylakoid, where the PSII complex is located. The accumulation within the chloroplasts is crucial for its herbicidal activity, as this is where it binds to the D1 protein and inhibits photosynthesis. ucanr.edu

Quantitative Structure-Activity Relationship (QSAR) Studies for Biochemical Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. uniroma1.it For phenylurea herbicides, QSAR models are invaluable for predicting their efficacy and understanding the structural features that govern their interaction with the target site. nih.govacs.org

Influence of Substituents on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of the urea (B33335) molecule are critical determinants of its herbicidal activity. researchgate.netnih.gov QSAR studies have elucidated how these substituents modulate the compound's efficacy.

Steric Factors: The size and shape of the substituents (spatial structural descriptors) also play a crucial role. nih.govacs.org The substituents must allow the molecule to fit correctly into the QB binding niche on the D1 protein.

Substituent PropertyInfluence on Herbicidal Activity
Electronic Effects Electron-withdrawing groups generally increase activity.
Hydrophobicity An optimal level of hydrophobicity is required for membrane transport and binding.
Steric Properties The size and shape of substituents must be compatible with the binding site.

Role of the Dimethylurea Moiety in Target Recognition

The dimethylurea portion of the molecule is essential for its binding to the D1 protein and, therefore, for its herbicidal action. nih.govscience.gov This moiety is directly involved in forming critical interactions within the binding pocket of the D1 protein.

Structural studies of herbicide binding to the QB site reveal that the urea group acts as a hydrogen bond donor and acceptor. The N-H group of the urea bridge can form a hydrogen bond with the backbone carbonyl of a serine residue (e.g., Ser264 in spinach), while one of the carbonyl oxygens can interact with another amino acid residue. The two methyl groups on the terminal nitrogen contribute to the hydrophobic interactions within the binding site, further stabilizing the herbicide-protein complex. These interactions anchor the molecule in place, preventing the binding of the native plastoquinone and blocking electron flow. unl.edunih.gov

Moiety ComponentInteraction with D1 Protein
Urea N-H group Forms hydrogen bonds with amino acid residues (e.g., Serine).
Urea Carbonyl Oxygen Participates in hydrogen bonding.
Dimethyl Groups Engage in hydrophobic interactions, stabilizing the binding.

Development and Validation of QSAR Models for Predictive Biology

The development of robust and predictive QSAR models follows a systematic process, as outlined by best practices and regulatory guidelines like those from the Organisation for Economic Co-operation and Development (OECD). uniroma1.itnih.govresearchgate.net

The typical workflow for creating a QSAR model for phenylurea herbicides includes:

Data Set Preparation: A diverse set of phenylurea compounds with experimentally determined biological activities (e.g., IC₅₀ for PSII inhibition) is compiled. This dataset is then randomly divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power. acs.orgresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including spatial, electronic, and hydrophobic properties. nih.govacs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). nih.govacs.org

Model Validation: This is a critical step to ensure the model is robust, reliable, and predictive. nih.govqsardb.org

Internal Validation: Techniques like leave-one-out cross-validation (Q² or q²) are used to assess the model's internal robustness on the training set. uniroma1.itresearchgate.net

External Validation: The model's ability to predict the activity of new compounds is tested using the independent test set. The coefficient of determination (R²) between the predicted and experimental values for the test set is a key metric. uniroma1.itresearchgate.net

Applicability Domain (AD): The AD of the model is defined to specify the chemical space within which the model can make reliable predictions. nih.govresearchgate.net

A recent study on phenylurea herbicides developed QSAR models where a Random Forest model showed excellent predictive performance, with an R² value of 0.90, meeting OECD requirements for a valid model. nih.govacs.org Such validated models are powerful tools for predicting the herbicidal efficacy of new or untested phenylurea compounds based solely on their chemical structure.

Comparative Biochemical Analysis with Related Phenylurea Inhibitors (e.g., Diuron, Metoxuron)

The herbicidal activity of phenylurea compounds, including this compound, stems from their ability to inhibit photosynthesis. acs.org This action is primarily achieved by interrupting the photosynthetic electron transport chain in Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. nih.govresearchgate.net A comparative analysis of this compound with other well-known phenylurea herbicides such as Diuron and Metoxuron (B1676524) reveals the nuanced ways in which chemical structure influences biochemical interactions and inhibitory potency.

The core mechanism of action for these phenylurea inhibitors is their binding to the QB binding niche on the D1 protein of the PSII complex. mdpi.com This binding is competitive with plastoquinone, the native molecule that shuttles electrons from PSII. By occupying this site, the herbicide blocks the electron flow from the primary quinone acceptor, QA , to the secondary quinone acceptor, QB . mdpi.com This blockage halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant cell death. nih.gov

The differences in the biochemical activity between this compound, Diuron, and Metoxuron can be largely attributed to the substitutions on their phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies on phenylurea herbicides have demonstrated that the nature and position of these substituents significantly impact the inhibitor's binding affinity to the D1 protein. nih.gov Factors such as hydrophobicity, electronic properties, and steric hindrance of the substituents play a crucial role. nih.govnih.gov

Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is characterized by two chlorine atoms on the phenyl ring. These halogen substituents are known to enhance the herbicidal activity. nih.gov Metoxuron, or 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea, features both a chlorine atom and a methoxy (B1213986) group. nih.govherts.ac.uk The compound of focus, this compound, possesses a single methoxy group at the meta position of the phenyl ring.

Molecular modeling studies have indicated that phenylurea inhibitors form hydrogen bonds with amino acid residues such as serine 264 within the D1 protein binding site. nih.gov The specific substitutions on the phenyl ring modulate the electronic distribution of the molecule, thereby influencing the strength of these and other hydrophobic interactions. The varying substituents on this compound, Diuron, and Metoxuron lead to different binding affinities and, consequently, different levels of herbicidal efficacy.

Interactive Data Table: Comparison of Phenylurea Inhibitors

FeatureThis compoundDiuronMetoxuron
IUPAC Name This compound3-(3,4-dichlorophenyl)-1,1-dimethylurea3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea
Chemical Structure A phenyl ring with a methoxy group at the 3-position, attached to a dimethylurea moiety.A phenyl ring with chlorine atoms at the 3 and 4-positions, attached to a dimethylurea moiety.A phenyl ring with a chlorine atom at the 3-position and a methoxy group at the 4-position, attached to a dimethylurea moiety.
Primary Mechanism Inhibition of Photosystem IIInhibition of Photosystem II nih.govInhibition of Photosystem II herts.ac.uk
Binding Site QB binding niche on D1 protein of PSIIQB binding niche on D1 protein of PSII mdpi.comQB binding niche on D1 protein of PSII nih.gov
Key Substituents 3-methoxy3,4-dichloro3-chloro, 4-methoxy

Environmental Fate and Degradation Pathways of 3 3 Methoxyphenyl 1,1 Dimethylurea

Abiotic Transformation Processes in Environmental Matrices

Abiotic degradation, which includes photodegradation, hydrolysis, and sorption, plays a critical role in the environmental behavior of metobromuron (B166326). These processes influence its concentration, mobility, and potential for transport in soil and water systems.

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of many phenylurea herbicides in the environment. This process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs solar radiation, leading to its transformation into a higher energy state and subsequent decomposition. For metobromuron, this process is an important degradation route. Studies have reported that the photolytic half-life of metobromuron in aqueous solutions under natural summer sunlight is approximately two months. doi.org

The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photoreaction to the number of photons absorbed by the reactant. The determination of quantum yield is crucial for accurately modeling the environmental persistence of a compound. doi.org For phenylurea herbicides, the main photodegradation mechanism often involves the substitution of a halogen atom with a hydroxyl group. doi.org

Table 1: Reported Photolytic Half-Life of Metobromuron

CompoundConditionReported Half-LifeSource
MetobromuronNatural Sunlight (Summer)~2 months doi.org

Indirect photolysis involves the degradation of a compound by reactive chemical species that are formed in the environment through the action of sunlight on other substances like nitrate, iron salts, or dissolved organic matter (DOM). rsc.org The most significant of these reactive species in natural waters are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). nih.gov

Hydroxyl radicals are highly reactive and non-selective oxidants that can rapidly degrade a wide range of organic pollutants. nih.govshd-pub.org.rs The rate of reaction between a contaminant and hydroxyl radicals is a key parameter in assessing the importance of this degradation pathway. While specific rate constants for the reaction of metobromuron with these species are not widely documented in the provided context, the general mechanism involves the radical attacking the aromatic ring or the urea (B33335) side chain, leading to hydroxylation, demethylation, or cleavage of the molecule. nih.gov The presence of substances like nitrates can increase degradation rates by generating these radicals, while high concentrations of dissolved organic matter can sometimes slow down photodegradation by acting as a light screen or a scavenger of the reactive species. rsc.org

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a critical factor in its persistence in aqueous environments and is highly dependent on pH and temperature. nih.gov Urea-based compounds can be susceptible to hydrolysis due to their amide structure. researchgate.net

For metobromuron, hydrolysis is a relatively slow process under neutral environmental conditions. It is considered persistent in water, with a reported half-life (DT₅₀) of 170 days at 20°C and a pH of 7. herts.ac.uk This indicates that hydrolysis is likely a less significant degradation pathway compared to photodegradation or microbial degradation in most environmental scenarios. Generally, the hydrolysis of urea herbicides can be catalyzed by acidic or alkaline conditions, often involving the cleavage of the urea bridge. researchgate.net

Table 2: Hydrolytic Stability of Metobromuron

ParameterValueConditionsSource
Aqueous Hydrolysis DT₅₀170 days20°C, pH 7 herts.ac.uk

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment, while desorption is the reverse process where the chemical is released back into the solution phase. These dynamics are fundamental to the fate of herbicides in the environment, as they control the concentration of the compound in the soil solution, thereby affecting its mobility, bioavailability, and susceptibility to degradation. mdpi.comwur.nl

Metobromuron exhibits a moderate tendency to be adsorbed by soils. cdnsciencepub.comscilit.com The extent of sorption is a key factor in its potential to leach into groundwater or be transported via surface runoff. Desorption studies show that urea herbicides can be readily released from soils with low to medium organic matter content, but are more strongly retained in soils with very high organic matter. cdnsciencepub.comscilit.com

The primary factor governing the sorption of non-ionic herbicides like metobromuron is the soil organic matter (SOM) content. mdpi.comcdnsciencepub.comscilit.com A significant positive correlation exists between the amount of metobromuron adsorbed and the percentage of organic matter in the soil. cdnsciencepub.comscilit.com This is because organic matter provides hydrophobic surfaces and a variety of functional groups that can interact with the herbicide molecule. mdpi.com

In contrast, the clay content of the soil has not been found to be significantly correlated with the adsorption of metobromuron. cdnsciencepub.comscilit.com While clay minerals can contribute to the sorption of some pesticides, for many phenylurea herbicides, the influence of organic matter is dominant. researchgate.netwur.nlawsjournal.org The relationship between the sorption coefficient (k) and soil organic matter content for several urea herbicides has been described as exponential, highlighting the critical role of SOM in immobilizing these compounds in the soil matrix. cdnsciencepub.comscilit.com

Table 3: Factors Influencing Metobromuron Sorption in Soil

Soil ComponentInfluence on SorptionCorrelationSource
Organic MatterPrimary controlling factorSignificant positive correlation cdnsciencepub.comscilit.com
Clay ContentNot significantNo significant correlation found cdnsciencepub.comscilit.com

Sorption and Desorption Dynamics in Soils and Sediments

Sorption Isotherms and Kinetic Models

The sorption of phenylurea herbicides to soil and sediment is a critical process that affects their mobility, bioavailability, and, consequently, their degradation rates. huji.ac.il Sorption behavior is frequently described using isotherm models, with the Freundlich model being well-suited for characterizing the sorption of these herbicides to various sorbents like biochar and soil. scispace.com

The Freundlich equation is given by:

Cs = Kf * Ce1/n

Where:

Cs is the amount of herbicide sorbed to the solid phase (mg/kg).

Ce is the equilibrium concentration of the herbicide in the solution (mg/L).

Kf is the Freundlich sorption coefficient ((mg/kg)/(L/mg)1/n), indicating sorption capacity.

1/n is the Freundlich exponent, related to the nonlinearity of the sorption.

Research on phenylurea herbicides demonstrates that their affinity for sorbents varies based on the specific compound and the properties of the sorbent, such as organic carbon content. huji.ac.ilscispace.com Generally, the parent phenylurea herbicide compounds exhibit relatively low sorption to soil components. oup.com However, their degradation products, particularly aniline (B41778) metabolites, can bind more strongly and potentially irreversibly to soil organic matter. oup.com

While specific sorption data for 3-(3-Methoxyphenyl)-1,1-dimethylurea is limited in the provided context, studies on analogous phenylurea herbicides provide insight into its likely behavior. The sorption affinity often correlates with properties like hydrophobicity. For instance, sorption of herbicides to biochar and soil has been observed in the sequence of linuron (B1675549) > diuron (B1670789) > monuron. scispace.com The organic carbon-normalized sorption coefficient (KOC) is a key parameter for comparing sorption across different soils.

Table 1: Sorption Coefficients for Selected Phenylurea Herbicides in River Sediments

HerbicideSediment LocationKOC (L/kg)
Isoproturon (B30282) Upstream60
Downstream125
Chlorotoluron Upstream137
Downstream228
Data sourced from a study on sorption-desorption behavior in Kishon river sediments. huji.ac.il

Biotic Degradation Processes and Microbial Transformations

Biotic degradation, facilitated by soil and water microorganisms, is the principal mechanism for the breakdown and mineralization of phenylurea herbicides like this compound in the environment. oup.com These processes are crucial as they can lead to the complete conversion of the aromatic compound into carbon dioxide, water, and biomass. oup.com The rate and extent of biodegradation can, however, be slow and exhibit significant spatial variability in agricultural fields. oup.comnih.gov

Microbial Biodegradation Mechanisms (e.g., by Bacteria, Fungi)

The microbial degradation of phenylurea herbicides occurs through mechanisms such as mineralization and co-metabolism. mdpi.com Mineralization is the complete breakdown of the organic pesticide into inorganic substances, serving as a nutrient source for the microorganisms. mdpi.com Co-metabolism involves the fortuitous degradation of the herbicide by enzymes that the microbe produces for other purposes, without using the herbicide as a primary source of carbon and energy. researchgate.net

Both bacteria and fungi are implicated in the degradation of phenylureas. oup.com Several soil fungi are capable of degrading the N,N-dimethyl side chains of these herbicides, though complete mineralization of the phenyl ring by fungi has not been reported. oup.com Bacterial degradation is considered the major pathway for the ultimate breakdown of these compounds. oup.com Often, the complete degradation of a phenylurea herbicide is not accomplished by a single microbial species but by the synergistic activities of a microbial consortium. oup.com

Identification of Key Microbial Strains and Consortia Involved

Specific microbial strains capable of degrading phenylurea herbicides have been isolated and identified from contaminated soils. A key bacterium, Arthrobacter globiformis strain D47, has been shown to degrade a range of phenylurea herbicides, including metoxuron (B1676524), diuron, linuron, monolinuron (B160109), and isoproturon. oup.com Other bacteria are known to degrade related phenylureas, suggesting they may also play a role in metoxuron breakdown. These include strains of Sphingomonas, Bacillus, Pseudomonas, Variovorax, and Delftia. oup.comnih.gov Microbial consortia, where different species perform different steps in the degradation pathway, are also common. oup.comnih.gov

Table 2: Examples of Microbial Strains Involved in Phenylurea Herbicide Degradation

Microbial Strain/GenusHerbicide(s) DegradedReference
Arthrobacter globiformis D47 Metoxuron, Diuron, Linuron, Monolinuron, Isoproturon oup.com
Sphingomonas sp. (e.g., SRS2, F35) Isoproturon oup.comnih.gov
Bacillus sphaericus Linuron oup.com
Ochrobactrum anthropi CD3 Diuron, Linuron, Chlorotoluron, Fluometuron, Isoproturon nih.gov
Variovorax paradoxus Involved in consortium-based degradation of Linuron oup.com
Delftia acidovorans Involved in consortium-based degradation of Linuron oup.com
Pseudomonas sp. Isoproturon oup.com
Enzymatic Pathways in Microbial Metabolism (e.g., Amidases, Hydrolases)

The initial steps in the microbial metabolism of this compound and other N,N-dimethyl-phenylureas typically follow two primary enzymatic pathways:

Hydrolysis: This pathway involves the direct cleavage of the urea side chain from the phenyl ring. This reaction is catalyzed by enzymes such as amidases or amidohydrolases, which break the amide bond. oup.comresearchgate.net For example, Arthrobacter globiformis D47 utilizes a single hydrolytic step to convert isoproturon directly to its corresponding aniline derivative. oup.com

Sequential N-Demethylation: This pathway involves the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. oup.com This process yields N-monomethyl and subsequently N-demethylated intermediates before the urea side chain is cleaved. This pathway is utilized by bacteria such as Sphingomonas sp. for the degradation of isoproturon. oup.comnih.gov

Following these initial transformations, the resulting aniline metabolite (3-methoxyaniline) can be further degraded, eventually leading to the cleavage of the aromatic ring and complete mineralization. oup.com

Identification and Characterization of Major Degradation Metabolites and Intermediates

The biodegradation of this compound results in the formation of several key metabolites. Depending on the enzymatic pathway, the primary intermediates are the result of N-demethylation or direct hydrolysis. oup.com The formation of the corresponding aniline metabolite is a common feature in the degradation of phenylurea herbicides. oup.comnih.gov

Table 3: Key Degradation Metabolites of this compound

Compound NameChemical StructureRole in Degradation Pathway
This compound C₁₀H₁₄N₂O₂Parent Compound
3-(3-Methoxyphenyl)-1-methylurea C₉H₁₂N₂O₂N-demethylation intermediate
3-(3-Methoxyphenyl)urea C₈H₁₀N₂O₂N-didemethylation intermediate
3-Methoxyaniline C₇H₉NOHydrolysis product / Final aniline metabolite
Metabolites are inferred from the general degradation pathways of N,N-dimethyl-phenylurea herbicides. oup.com

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Microbial Acclimation)

The rate at which this compound is biodegraded in the environment is not constant and is controlled by a multitude of interacting factors. researchgate.netijpab.com Understanding these factors is essential for predicting the herbicide's persistence and potential for environmental contamination.

pH: Soil and water pH is a critical factor. nih.gov It can directly influence the activity of microbial enzymes and the bioavailability of the herbicide. nih.gov Studies on the degradation of the related herbicide isoproturon by Sphingomonas spp. revealed a narrow optimal pH range of 7.0 to 7.5 for efficient metabolism. nih.gov For the degradation of nicosulfuron (B1678754) by immobilized laccase, optimal pH values were found to be 5.0 in water and 5.9 in soil. mdpi.com

Temperature: Temperature affects microbial growth and enzyme kinetics. nih.gov Generally, rising temperatures (within a certain range) increase the rate of biodegradation. mdpi.comnih.gov For instance, the degradation of some herbicides by a bacterial consortium increased as the temperature rose from 25°C to 35°C. nih.gov However, the relationship is not always straightforward, and some compounds may show faster degradation in cooler seasons, suggesting complex interactions with the microbial community. nih.gov

Microbial Acclimation: The history of pesticide exposure in a soil can significantly impact degradation rates. researchgate.net Soils with a history of phenylurea application often harbor adapted microbial populations that can degrade the compound more rapidly upon subsequent exposure. nih.gov This phenomenon, known as microbial acclimation, can lead to accelerated degradation. researchgate.net

Bioavailability: For microorganisms to degrade a compound, they must be able to access it. Sorption to soil particles can reduce the amount of herbicide in the soil solution, limiting its bioavailability for microbial uptake and degradation. oup.comresearchgate.net

Soil Properties: Other soil characteristics, such as organic carbon content, can influence degradation. researchgate.netcsu.edu.au Soil organic carbon can serve as a co-metabolite and support a larger, more active microbial population, which often has a positive influence on degradation rates. researchgate.net

Table 4: Summary of Factors Influencing Biodegradation of Phenylurea Herbicides

FactorEffect on Biodegradation RateReference(s)
pH Highly influential; specific optimal ranges for degrading microbes exist. nih.govnih.govmdpi.com
Temperature Generally, higher temperatures increase rates, but the effect can be complex. nih.govmdpi.comnih.gov
Microbial Acclimation Prior exposure often leads to faster degradation. researchgate.netnih.gov
Bioavailability Reduced by strong sorption to soil, which can slow degradation. oup.comresearchgate.net
Organic Carbon Generally has a positive influence on degradation. researchgate.net
Contaminant Concentration Can be a limiting factor; high concentrations can be toxic, low concentrations may not induce enzymes. researchgate.netnih.gov

Transport and Distribution in Environmental Compartments

Metobromuron's journey through the environment involves several key transport processes. Its potential to leach through the soil profile, volatilize into the atmosphere, and partition between water and sediment determines its ultimate fate and concentration in different environmental matrices.

The vertical movement of metobromuron through the soil profile, known as leaching, is a significant pathway that can lead to the contamination of groundwater resources. The mobility of this compound is influenced by its adsorption characteristics and persistence, as well as the properties of the soil itself, such as texture and organic matter content.

Metobromuron is generally considered to be moderately mobile in soil, with a moderate risk of leaching to groundwater. nih.govherts.ac.uk The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, classifies metobromuron in a "Transition state," suggesting it can be mobile under certain conditions. herts.ac.uk The soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the tendency of a chemical to bind to soil organic matter, has a wide range of reported values for metobromuron. Experimental values have been reported as low as 60 to 104.7 mL/g, while other studies and calculations report higher values, around 470 to 490 mL/g. nih.gov This range suggests that its mobility can vary significantly, from high to medium, depending on the specific soil characteristics. nih.gov Generally, as the organic matter content of the soil increases, the movement of phenylurea herbicides like metobromuron decreases due to stronger binding. nih.gov

Field and laboratory studies provide direct evidence of its leaching behavior. In a lysimeter study designed to simulate field conditions, metobromuron was observed to reach a depth of 120 cm just 17 days after application. Following leaching events totaling 80 mm of percolation, 0.48% of the total applied metobromuron was recovered in the collected water samples. This indicates a tangible potential for the compound to move through the soil profile and reach underlying water sources.

Table 1: Research Findings on Metobromuron Leaching

Study TypeKey FindingReference
Lysimeter ExperimentReached 120 cm depth within 17 days of application.
Lysimeter Experiment0.48% of the applied amount was detected in leachate after 80 mm of percolation.
Mobility ClassificationClassified as "Moderately mobile" with a "Transition state" GUS score. herts.ac.uk
Sorption AnalysisMovement decreases as soil organic matter content increases. nih.gov

The structure and type of soil are paramount; leaching occurs most rapidly in sandy soils with low organic matter content because they have a weaker capacity to adsorb the herbicide. nih.gov

Volatilization is the process by which a substance transitions from a solid or liquid state on a surface, such as soil or foliage, into a gaseous state in the atmosphere. For pesticides, this is a key pathway for loss from the application site and subsequent long-range atmospheric transport.

Metobromuron is described as being "quite volatile". herts.ac.uk Its potential to vaporize is quantified by its vapor pressure. Research data indicates a vapor pressure of 0.219 mPa at 25°C, confirming its capacity to enter the atmosphere. pnwhandbooks.org

The rate of volatilization from soil surfaces is not constant and is significantly influenced by environmental conditions. Key factors include soil water content, air humidity, and temperature. herts.ac.ukecetoc.org Studies on other herbicides have shown that volatilization losses are closely correlated with the amount of water in the surface soil; losses increase exponentially with higher surface soil moisture. ecetoc.org An increase in the relative humidity of the air can also lead to a significantly higher volatilization rate, particularly in dry conditions. herts.ac.uk This suggests that events like rainfall or irrigation following application to a dry field could temporarily increase the atmospheric flux of metobromuron.

Table 2: Physical Properties of Metobromuron Related to Volatilization

PropertyValueTemperatureReference
Vapor Pressure0.219 mPa25°C pnwhandbooks.org
Volatility ClassQuite volatileN/A herts.ac.uk

Aquatic Transport and Sediment-Water Partitioning

Once in an aquatic system, either through runoff or leaching, the transport and fate of metobromuron are largely determined by its tendency to partition between the water column and sediment. This behavior is primarily governed by the compound's affinity for organic carbon, which is abundant in sediment.

The octanol-water partition coefficient (Log P or Log Kow) is a measure of a chemical's lipophilicity, or its preference for fatty or organic phases over water. For metobromuron, the Log P value is 2.48, indicating it is moderately lipophilic. pnwhandbooks.orgherts.ac.uk This property suggests a tendency to adsorb to the organic fraction of sediment and suspended particles rather than remaining fully dissolved in the water column. pnwhandbooks.org

The soil organic carbon-water partition coefficient (Koc) provides a more direct measure of this partitioning behavior in soil and sediment. ecetoc.org As noted previously, experimental Koc values for metobromuron range from approximately 60 to 490 mL/g. nih.gov A lower Koc value implies weaker sorption and greater mobility in the dissolved phase, making the compound more available for aquatic transport over long distances. A higher Koc value indicates stronger sorption to sediment, leading to its accumulation in the benthic zone of aquatic systems. ucanr.edu This partitioning is a critical process, as chemicals bound to sediment are generally less bioavailable to organisms in the water column but can pose a risk to sediment-dwelling organisms. herts.ac.uk

Table 3: Partitioning Properties of Metobromuron

PropertyValuepHConditionsReference
Log P (Octanol-water partition coefficient)2.48720°C pnwhandbooks.orgherts.ac.uk
Koc (Organic carbon partition coefficient)60 - 490 mL/gN/ARange from multiple experimental and calculated sources nih.gov

Ecotoxicological Investigations Non Human Organisms and Environmental Impact Assessment

Impact on Non-Target Terrestrial Organisms

The introduction of Metobromuron (B166326) into the terrestrial environment can influence a range of organisms from microorganisms to invertebrates and non-target plants.

Effects on Soil Microbial Communities and Enzyme Activities

Soil microorganisms are fundamental to soil health and fertility. Regulatory studies on Metobromuron have shown that at an application rate of 65.9 mg per kg of soil, it had no significant adverse effects on key microbial processes like nitrogen and carbon mineralization over an 84-day period. herts.ac.uk While this suggests a low impact on these broad metabolic functions, other research on herbicides from the same class indicates that higher concentrations can potentially alter microbial community structure and decrease specific enzyme activities. nih.gov For instance, studies on the herbicide mesotrione (B120641) have shown that while urease and acid phosphatase activities remained stable, β-glucosidase activity was reduced at higher concentrations. nih.gov Similarly, research on other herbicides has demonstrated that high application rates can lead to a decrease in soil microbial biomass. frontiersin.org

Phytotoxicity to Non-Crop Plants and Wild Flora at Sub-Lethal Concentrations

The potential for herbicides to affect non-target plants, including wild flora, is a key consideration in environmental risk assessment. umweltbundesamt.de Metobromuron can cause phytotoxicity if it drifts onto nearby susceptible plants, crops, or pastures. apvma.gov.au Precautionary statements on product labels advise against applying it where it may come into contact with the roots of non-target vegetation. apvma.gov.au

Studies have determined the effective rate causing a 50% reduction in vegetative vigor (ER₅₀) for a range of non-target plants. This highlights the varying sensitivity among different species.

Table 1: Phytotoxicity of Metobromuron to Non-Target Plants

EndpointValue (g ha⁻¹)Species Tested
Vegetative Vigour ER₅₀53910 species

Data sourced from regulatory studies. herts.ac.uk

Research on other herbicides has shown that sub-lethal doses can lead to effects such as delayed flowering and reduced seed production, with plants sometimes showing greater sensitivity during reproductive stages compared to the seedling stage. au.dk

Influence on Invertebrate Populations and Soil Biota (e.g., Earthworms, Beneficial Insects)

Soil and surface-dwelling invertebrates can be exposed to Metobromuron, with varying degrees of toxicity observed among different groups. While considered to have low toxicity to honeybees, it is moderately toxic to earthworms. herts.ac.uk The acute toxicity to other soil-dwelling organisms like Collembola (springtails) has been quantified. herts.ac.uk

Beneficial insects, which play a crucial role in pest control, can also be affected. scirp.orghin.com.au Laboratory tests on glass plates revealed that Metobromuron is toxic to the predatory mite Typhlodromus pyri but shows low toxicity to the parasitic wasp Aphidius rhopalosiphi. apvma.gov.au

Table 2: Toxicity of Metobromuron to Terrestrial Invertebrates

OrganismSpeciesEndpointValueClassification
Earthworm---Moderately Toxic
Collembola (Springtail)-Acute LC₅₀> 500 mg/kg soil-
Predatory MiteTyphlodromus pyriLR₅₀50 g a.i./haToxic
Parasitic WaspAphidius rhopalosiphiLR₅₀> 4098 g a.i./haLow Toxicity

Data sourced from regulatory studies and databases. apvma.gov.auherts.ac.uk

Effects on Aquatic Ecosystems

The presence of Metobromuron in aquatic environments through runoff or spray drift poses a risk to water-dwelling organisms.

Algal Growth Inhibition and Photosynthetic Efficiency in Aquatic Microorganisms

As an inhibitor of photosynthesis, Metobromuron is highly toxic to algae and aquatic plants. apvma.gov.au Standardized algal growth inhibition tests are used to determine the concentration at which the growth of algal populations is significantly affected. env.go.jpoecd.org The green alga Pseudokirchneriella subcapitata is a recommended test species for such assessments. env.go.jp

Studies have shown that Metobromuron has a 72-hour median effective concentration for growth rate inhibition (ErC₅₀) of 0.048 mg/L for this species. Furthermore, its major metabolite, desmethoxy-metobromuron, demonstrates a similar level of toxicity to algae. apvma.gov.au

Table 3: Toxicity of Metobromuron to Aquatic Microorganisms

OrganismSpeciesEndpointValue (mg/L)
Green AlgaPseudokirchneriella subcapitata72hr ErC₅₀0.048

Data sourced from regulatory studies. apvma.gov.au

Impact on Aquatic Invertebrates (e.g., Daphnia magna, Sea Urchin Embryos)

Aquatic invertebrates are standard models for ecotoxicological testing. Daphnia magna, a small planktonic crustacean, is a key indicator species for the health of freshwater ecosystems. i-repository.netnih.gov The toxicity of Metobromuron to Daphnia magna has been established through acute immobilization tests.

**Table 4: Acute Toxicity of Metobromuron to *Daphnia magna***

OrganismSpeciesEndpointValue (mg/L)
Water FleaDaphnia magna48hr EC₅₀33

Data sourced from regulatory databases. herts.ac.uk

Sea urchin embryos are also utilized in ecotoxicology to assess the effects of chemicals on developmental processes. nih.govnih.gov However, specific toxicological data for the impact of 3-(3-Methoxyphenyl)-1,1-dimethylurea on sea urchin embryos were not available in the reviewed literature.

Bioaccumulation and Biomagnification Potential in Aquatic Food Webs (focused on mechanistic understanding)

The potential for this compound to bioaccumulate and biomagnify within aquatic food webs is a significant aspect of its environmental risk profile. Bioaccumulation refers to the uptake of a chemical by an organism from the environment, leading to a concentration higher than that in the surrounding medium. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

The bioconcentration factor (BCF) is a key metric used to quantify the bioaccumulation potential of a chemical in aquatic organisms. It is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state. While a specific BCF for this compound has not been documented in the available research, studies on similar compounds like linuron (B1675549) have shown bioconcentration factors in fish, indicating that compounds of this class can be taken up from the water. epa.gov The calculated BCF for the related compound 1,3-Dimethylurea is low, suggesting a low potential for bioaccumulation. oecd.org However, it is crucial to note that structural differences, such as the presence and position of the methoxyphenyl group, can significantly alter a compound's bioaccumulation potential.

Mechanistically, the uptake of phenylurea herbicides by aquatic organisms can occur through various routes, including absorption across respiratory surfaces like gills, and dietary intake. nih.gov Once absorbed, the compound's fate within the organism is determined by metabolic processes. The ability of an organism to metabolize and excrete the compound plays a crucial role in mitigating bioaccumulation. nih.gov For many phenylurea herbicides, metabolism often involves N-demethylation and hydroxylation reactions. researchgate.net The efficiency of these metabolic pathways can vary significantly among different species, leading to species-specific differences in bioaccumulation.

Mechanisms of Toxicity at the Organismal and Cellular Level (non-human)

The toxicity of this compound to non-human organisms is primarily understood through the mechanisms established for the broader class of phenylurea herbicides. These compounds are known to exert their effects at a fundamental cellular level, impacting critical life-sustaining processes.

Disruption of Cellular Energy Metabolism and Photosynthesis

The primary and most well-documented mechanism of action for phenylurea herbicides is the inhibition of photosynthesis. nih.gov These herbicides act as potent and specific inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain of plants, algae, and cyanobacteria. nih.gov They function by binding to the QB-binding site on the D1 protein of the PSII complex. nih.gov This binding event blocks the flow of electrons from PSII to plastoquinone (B1678516), thereby interrupting the entire photosynthetic process. nih.gov The disruption of electron transport halts the production of ATP and NADPH, the energy currency and reducing power, respectively, that are essential for carbon fixation and the synthesis of organic molecules. nih.gov This ultimately leads to the starvation and death of the affected photosynthetic organism. Given its structural similarity to other phenylurea herbicides, it is highly probable that this compound shares this primary mode of action.

In addition to the direct inhibition of photosynthesis, there is evidence that some phenylurea herbicides can affect cellular energy metabolism in non-photosynthetic organisms. For example, studies on the phenylurea herbicide linuron have demonstrated its ability to impair oxidative respiration in the mitochondria of developing zebrafish embryos. nih.govifremer.fr This suggests that, at least for some compounds in this class, there may be secondary targets within the cellular energy-generating pathways of heterotrophic organisms. The impairment of mitochondrial function can lead to a decrease in ATP production, which can have widespread detrimental effects on cellular processes.

Induction of Oxidative Stress and Cellular Damage

Exposure to phenylurea herbicides can lead to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capabilities of a cell. The blockage of the photosynthetic electron transport chain by these herbicides can lead to an over-reduction of the electron carriers in PSII. This can result in the transfer of electrons to molecular oxygen, generating highly reactive superoxide (B77818) radicals (O2•−) and other ROS.

This overproduction of ROS can overwhelm the cell's antioxidant defense systems, which include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). oecd.orgumweltbundesamt.de The resulting oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA. Lipid peroxidation, the oxidative degradation of lipids, can compromise the integrity and function of cellular membranes. Oxidative damage to proteins can lead to the loss of enzyme activity and disruption of cellular signaling pathways. DNA damage can result in mutations and genomic instability. Studies on various organisms have shown that exposure to environmental contaminants can lead to increased activity of antioxidant enzymes as a compensatory response to oxidative stress. umweltbundesamt.de

Development of Ecotoxicological Models for Predicting Environmental Risk

Predicting the environmental risk of chemicals like this compound is a complex task that increasingly relies on the use of ecotoxicological models. These models are essential tools for regulatory agencies and researchers to estimate the potential adverse effects of chemicals on ecosystems. ifremer.fr The development and application of these models are driven by the need to assess a vast number of chemicals in a time- and cost-effective manner, while also reducing the reliance on animal testing. oecd.org

One of the key types of models used in ecotoxicology is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or environmental fate. ifremer.fr For phenylurea herbicides, QSAR models have been developed to predict their toxicity, for example, by correlating their chemical properties with their ability to inhibit photosynthesis. researchgate.net These models can be used to estimate the toxicity of a compound like this compound based on its molecular structure, even in the absence of extensive empirical data.

Toxicokinetic-toxicodynamic (TKTD) models are another important class of ecotoxicological models. These models describe the time-course of a chemical's uptake, distribution, metabolism, and excretion in an organism (toxicokinetics) and relate the internal concentration of the chemical to its toxic effects (toxicodynamics). TKTD models can provide a more mechanistic understanding of toxicity and can be used to predict the effects of time-varying exposures, which are common in the environment.

For assessing the risk of chemical mixtures, which is a more realistic environmental scenario, models based on concepts like Concentration Addition (CA) and Independent Action (IA) are employed. umweltbundesamt.deresearchgate.netfishersci.com The CA model is generally considered a conservative approach for predicting the combined effect of substances that have a similar mode of action, which is often the case for phenylurea herbicides. researchgate.net

The reliability of these predictive models is contingent on the quality and availability of the experimental data used for their development and validation. ifremer.fr As such, there is an ongoing effort to generate high-quality ecotoxicological data and to refine and validate these models to improve their predictive power for environmental risk assessment. ifremer.froecd.org

Interactive Data Table: Properties of Selected Phenylurea Herbicides

Note: Specific experimental data for this compound is limited in the available literature. This table presents data for related phenylurea compounds to provide context for the chemical class.

Compound NameCAS NumberMolecular FormulaWater SolubilityLog KowPrimary Mode of Action
Diuron (B1670789) 330-54-1C₉H₁₀Cl₂N₂O42 mg/L (25°C)2.85Inhibition of Photosystem II nih.govfishersci.com
Linuron 330-55-2C₉H₁₀Cl₂N₂O75 mg/L (20-25°C)3.00Inhibition of Photosystem II nih.gov
Metoxuron (B1676524) 19937-59-8C₁₀H₁₃ClN₂O₂678 mg/L (20°C)1.66Inhibition of Photosystem II nih.govnih.gov
Fenuron (B33495) 101-42-8C₉H₁₂N₂O3850 mg/L (25°C)1.08Inhibition of Photosystem II nih.gov
1,3-Dimethylurea 96-31-1C₃H₈N₂O765 g/L (21.5°C)-0.78Not a primary herbicide oecd.orgnih.gov

Analytical Methodologies for Detection and Quantification of 3 3 Methoxyphenyl 1,1 Dimethylurea in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-(3-Methoxyphenyl)-1,1-dimethylurea, providing the necessary separation from other components in a sample, which is critical for accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of phenylurea compounds due to its versatility and applicability to a broad range of analytes. ust.hk The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase commonly consisting of a mixture of acetonitrile (B52724) and water in a gradient elution. researchgate.net

Different detection modes can be coupled with HPLC to identify and quantify this compound:

UV Detection: Ultraviolet (UV) detectors are commonly used for the analysis of organic analytes. shimadzu.com For phenylurea herbicides, detection is often performed at a specific wavelength, such as 245 nm, where the compounds exhibit strong absorbance. researchgate.net This method is robust and provides good sensitivity for routine analysis.

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) offers a significant advantage over a standard UV detector by measuring the absorbance across a wide range of wavelengths simultaneously. shimadzu.com This provides a UV spectrum of the eluting compound, which can aid in peak identification and purity assessment. shimadzu.com The ability to obtain a full spectrum is particularly useful for distinguishing between compounds with different absorbance profiles. shimadzu.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. europa.eu This technique allows for the determination of the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), provides structural information through fragmentation patterns. europa.eunih.gov LC-MS/MS is particularly valuable for analyzing complex samples and for detecting the compound at very low concentrations. europa.eunih.gov

Interactive Table: HPLC Methods for Phenylurea Analysis

Parameter UV Detection PDA/DAD Detection Mass Spectrometry (MS)
Principle Measures absorbance at a single or few wavelengths shimadzu.com Measures absorbance over a range of wavelengths shimadzu.com Measures mass-to-charge ratio of ions europa.eu
Selectivity Moderate Good Very High
Sensitivity Good Good Excellent
Identification Based on retention time shimadzu.com Retention time and UV spectrum shimadzu.com Retention time, mass, and fragmentation pattern nih.gov
Application Routine quantification researchgate.net Peak purity, identification confirmation shimadzu.com Trace analysis, metabolite identification europa.eunih.gov

Gas Chromatography (GC) with Appropriate Derivatization Strategies

Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. research-solution.com However, many phenylurea compounds, including this compound, are not sufficiently volatile or may degrade at the high temperatures used in GC analysis. research-solution.com To overcome this limitation, a derivatization step is often necessary. research-solution.comresearchgate.net

Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability. research-solution.comyoutube.com Common derivatization strategies for compounds with active hydrogens, such as the -NH group in ureas, include: research-solution.com

Alkylation: This process involves replacing an active hydrogen with an alkyl group, which reduces the compound's polarity. gcms.cz

Acylation: This reaction introduces an acyl group to compounds containing active hydrogens, resulting in the formation of more volatile esters, thioesters, or amides. research-solution.com

Silylation: This is a common technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, which decreases polarity and hydrogen bonding. youtube.comgcms.cz

For phenylurea herbicides, derivatization with reagents like pentafluorobenzyl bromide has been successfully employed. researchgate.net Following derivatization, the resulting derivative can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.net GC-MS offers excellent resolution and selectivity for the analysis of these compounds. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound and for quantifying it in various samples.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification of Parent Compound and Metabolites

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of this compound, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) , also known as MS², takes the analysis a step further. unt.edu In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). unt.edunih.gov The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint, allowing for highly confident identification. researchgate.net

MS/MS is crucial for:

Structural Confirmation: The fragmentation pattern provides detailed information about the connectivity of atoms within the molecule. researchgate.net

Metabolite Identification: When studying the biotransformation of this compound, MS/MS can identify metabolites by analyzing their unique fragmentation patterns, which often retain a core part of the parent structure.

Quantification: By monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, analysts can achieve very low limits of detection and high selectivity, even in complex biological matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. nih.gov

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the methoxyphenyl ring, the methoxy (B1213986) group protons, and the dimethylurea protons.

¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. nih.gov The spectrum would show distinct peaks for the carbonyl carbon of the urea (B33335) group, the aromatic carbons, the methoxy carbon, and the dimethylamino carbons.

By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in both ¹H and ¹³C NMR spectra, researchers can definitively confirm the structure of this compound. nih.gov

Interactive Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity
¹H NMR
Aromatic-H 6.5 - 7.5 Multiplets
Methoxy-H (OCH₃) ~3.8 Singlet
N-Methyl-H (N(CH₃)₂) ~3.0 Singlet
NH Variable Broad Singlet
¹³C NMR
Carbonyl (C=O) ~155 - 165
Aromatic-C ~110 - 160
Methoxy-C (OCH₃) ~55

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govgeneticsmr.org When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. nih.gov

The resulting FTIR spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for its functional groups. researchgate.net

Key Expected Vibrational Bands for this compound:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the amine group.

C-H Stretching: Bands for aromatic and aliphatic C-H bonds, typically appearing just above and below 3000 cm⁻¹.

C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the urea carbonyl group.

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

C-O Stretching: An absorption band for the methoxy group's ether linkage, typically found around 1000-1300 cm⁻¹.

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the benzene (B151609) ring.

FTIR is a valuable tool for the initial characterization of the compound and for quality control purposes. nih.gov

UV-Visible Spectroscopy for Quantitative Analysis and Photodegradation Studies

UV-Visible (UV-Vis) spectroscopy is a versatile and accessible technique for the quantitative analysis of this compound and for monitoring its degradation processes. iajps.comrepligen.com This method is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.com For quantitative analysis, the concentration of a substance in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. iajps.com

In the case of phenylurea herbicides like metobromuron (B166326), UV-Vis spectroscopy can be employed to determine their concentration in aqueous solutions. These compounds typically exhibit characteristic absorption maxima in the UV range, which can be used for quantification. erudit.org For instance, the related phenylurea herbicides monolinuron (B160109) and linuron (B1675549) show strong absorption maxima around 243 nm and 246 nm, respectively. erudit.org

Furthermore, UV-Vis spectroscopy is a valuable tool for studying the photodegradation of this compound. researchgate.netmdpi.com By irradiating a solution of the compound with a light source that simulates sunlight, the degradation process can be monitored over time by recording the changes in the UV-Vis absorption spectrum. researchgate.netmdpi.commdpi.com A decrease in the absorbance at the characteristic maximum wavelength of the parent compound indicates its degradation. mdpi.com The appearance of new absorption bands can suggest the formation of degradation products. uva.nl Real-time spectroscopic setups can even provide insights into the kinetics and mechanisms of photodegradation on a sub-second timescale. mdpi.com

ParameterApplication in this compound AnalysisReference
Principle Measurement of light absorption based on Beer-Lambert law. iajps.com
Quantitative Analysis Determination of concentration in solutions by measuring absorbance at a characteristic wavelength. repligen.comamhsr.org
Photodegradation Studies Monitoring the decrease in absorbance of the parent compound and the emergence of new peaks from degradation products over time under light exposure. researchgate.netmdpi.comuva.nl
Instrumentation Double beam spectrophotometers are commonly used for these analyses. erudit.org

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate this compound from complex environmental and biological samples and to remove interfering substances before instrumental analysis. mdpi.comnih.gov

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of this compound from aqueous samples. mdpi.comnih.gov This method involves passing a liquid sample through a solid adsorbent material (the sorbent) packed in a cartridge or disk. nih.gov The target analyte is retained on the sorbent while the sample matrix passes through. Subsequently, the analyte is eluted from the sorbent using a small volume of an appropriate solvent.

Various sorbents can be used for SPE, with the choice depending on the physicochemical properties of the analyte and the sample matrix. For phenylurea herbicides, C18 (octadecyl-bonded silica) is a common choice due to its nonpolar nature, which effectively retains these moderately nonpolar compounds from polar matrices like water. usgs.gov Automated SPE systems have been developed to improve the efficiency and reproducibility of this technique for analyzing herbicides in water samples. usgs.gov

Miniaturized SPE techniques (µSPE) are also gaining prominence as they offer advantages such as reduced solvent consumption and faster sample processing times, making them a greener analytical choice. nih.gov

SPE ParameterDescriptionRelevance to this compound
Sorbent Type The solid material that retains the analyte.C18 is a common sorbent for phenylurea herbicides. usgs.gov
Sample Loading The process of passing the sample through the sorbent.Flow rate can affect the retention of the analyte. usgs.gov
Washing Step Removal of co-adsorbed interfering compounds.An appropriate wash solvent is used to remove interferences without eluting the analyte.
Elution Recovering the analyte from the sorbent.A strong solvent is used to desorb the analyte for subsequent analysis.

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique that can be applied to the extraction of this compound from liquid samples. mdpi.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The target analyte partitions into the organic solvent, which is then separated from the aqueous phase and concentrated for analysis.

While effective, traditional LLE methods can be time-consuming and require large volumes of organic solvents. mdpi.com To address these limitations, miniaturized versions such as dispersive liquid-liquid microextraction (DLLME) have been developed. mdpi.com DLLME utilizes a small amount of an extraction solvent and a disperser solvent, which are rapidly injected into the aqueous sample, forming a cloudy solution. This high surface area facilitates rapid extraction of the analyte into the fine droplets of the extraction solvent. mdpi.com Vortex-assisted LLE is another variation that enhances the extraction efficiency. researchgate.net

Matrix effects are a significant challenge in the analysis of this compound, particularly when using highly sensitive techniques like mass spectrometry. gimitec.commdpi.com These effects arise from co-extracted components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. gimitec.commdpi.com The complexity of the sample matrix, such as in food or soil samples, often necessitates thorough clean-up procedures to minimize these interferences. mdpi.comnih.gov

Various clean-up strategies can be employed following initial extraction. These often involve additional purification steps, such as using different sorbents in a dispersive solid-phase extraction (dSPE) format, a technique commonly associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com For example, in the analysis of agricultural products, different SPE columns like Florisil, silica (B1680970) gel, and graphitized carbon black (GCB) can be used to remove specific types of interfering compounds. nih.govnih.gov The choice of clean-up sorbent is critical and depends on the nature of the matrix and the analyte. nih.gov For instance, GCB is effective at removing pigments and sterols, but may also retain planar analytes like some phenylurea herbicides.

Method Validation Parameters (e.g., Sensitivity, Selectivity, Accuracy, Reproducibility)

Validation of an analytical method is essential to ensure that it is fit for its intended purpose, providing reliable and reproducible results. apvma.gov.aumhlw.go.jp Key validation parameters for the analysis of this compound include:

Sensitivity: This is typically described by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. apvma.gov.authermofisher.com For metobromuron, analytical methods have been validated with LOQs as low as 0.005 mg/kg in various food matrices. nih.gov

Selectivity (or Specificity): This is the ability of the method to accurately measure the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. apvma.gov.aumhlw.go.jp Chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS) generally offer high selectivity. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery experiments where a known amount of the analyte is spiked into a blank matrix. apvma.gov.aumhlw.go.jp Recoveries are typically expected to be within a certain range, for example, 70-120%, depending on the concentration and regulatory guidelines.

Reproducibility (and Precision): Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Reproducibility assesses the precision between different laboratories. apvma.gov.aumhlw.go.jp

Validation ParameterDescriptionTypical Acceptance Criteria for Pesticide Residue Analysis
Sensitivity (LOQ) Lowest concentration quantifiable with acceptable accuracy and precision.Should be at or below the regulatory maximum residue limit (MRL). thermofisher.com
Selectivity Ability to differentiate the analyte from interferences.No significant interfering peaks at the retention time of the analyte. mhlw.go.jp
Accuracy (Recovery) Closeness of the measured value to the true value.Often expected to be within 70-120%. apvma.gov.au
Precision (RSD) Closeness of repeated measurements.Typically, RSD should be ≤ 20%. eurl-pesticides.eu

Emerging Analytical Technologies (e.g., Biosensors, Immunochemical Assays for Research Applications)

While chromatographic methods are the gold standard for the analysis of this compound, there is growing interest in emerging technologies that offer rapid, portable, and cost-effective screening solutions. nih.govpharmtech.comresearchgate.net

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. scispace.com For phenylurea herbicides, biosensors have been developed based on the inhibition of Photosystem II (PSII). scispace.com These herbicides block the electron transport chain in PSII, and this inhibition can be measured electrochemically or optically. Such biosensors can achieve low detection limits, in the range of 10⁻⁹ M for some phenylurea herbicides. scispace.com

Immunochemical assays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are another class of emerging analytical tools. These methods utilize the highly specific binding between an antibody and the target analyte (the antigen). nih.gov Immunoassays can be very sensitive and are well-suited for high-throughput screening of a large number of samples. They are often available in kit format, making them relatively easy to use in the field or in laboratories with limited instrumentation. nih.gov

While these emerging technologies may not always offer the same level of quantitative accuracy and confirmatory power as chromatography-mass spectrometry, they are valuable for rapid screening and monitoring purposes in research applications. nih.govmdpi.com

Resistance Mechanisms and Management Strategies in Targeted Organisms

Molecular Basis of Resistance Development in Plant Systems

Resistance to 3-(3-Methoxyphenyl)-1,1-dimethylurea, also known as metobromuron (B166326), and other Photosystem II (PSII) inhibitors can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netnih.gov

Target-site resistance to PSII inhibitors typically involves mutations in the chloroplast-encoded psbA gene, which codes for the D1 protein. researchgate.netnih.gov The D1 protein is a core component of the PSII complex and contains the binding site for these herbicides. researchgate.netlsuagcenter.com Mutations in this gene can alter the protein's structure, reducing the binding affinity of the herbicide and rendering it less effective. nih.govresearchgate.net

A common mutation conferring resistance to various PSII inhibitors is a serine-to-glycine substitution at position 264 of the D1 protein. nih.govresearchgate.net This specific mutation has been identified in numerous weed species resistant to triazine herbicides and can also confer cross-resistance to other PSII inhibitors. researchgate.net Other documented amino acid substitutions in the D1 protein that lead to resistance include changes at positions Val-219, Ala-251, Phe-255, and Asn-266. nih.gov For instance, an Ala-251 to Val mutation has been found in Chenopodium album populations resistant to triazinone herbicides like metamitron. researchgate.net The inheritance of this type of resistance is typically maternal because the psbA gene is located in the chloroplast DNA. nih.gov

Table 1: Examples of Target-Site Mutations in the D1 Protein Conferring Resistance to Photosystem II Inhibitors

Amino Acid SubstitutionPositionHerbicide Class AffectedResistant Weed Species Example
Serine to Glycine264Triazines, TriazinonesChenopodium album researchgate.net
Valine to Isoleucine219TriazinonesChenopodium rubrum researchgate.net
Alanine to Valine251TriazinonesChenopodium album researchgate.net
Phenylalanine to Isoleucine255Not specifiedNot specified nih.gov
Serine to Threonine264PhenylureasPortulaca oleracea researchgate.net
Asparagine to Threonine266Not specifiedNot specified nih.gov
Leucine to Valine218TriazinonesChenopodium album nih.gov

This table provides examples of documented mutations and is not exhaustive.

Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.govwsu.edu These mechanisms are often more complex and can confer resistance to herbicides with different modes of action. nih.govscielo.br

Enhanced metabolism is a key NTSR mechanism where resistant plants can more rapidly detoxify the herbicide. wsu.eduscielo.br This process typically involves enzymes from large gene families, such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.govnih.govnih.gov These enzymes modify the herbicide molecule, making it less toxic and more easily sequestered or transported within the plant. wsu.edu For example, enhanced metabolism has been identified as the resistance mechanism in certain weed populations resistant to various herbicides, including PSII inhibitors. scielo.brhracglobal.com NTSR can be inherited through single or multiple genes. nih.gov

Other NTSR mechanisms include:

Reduced herbicide uptake or translocation: The plant absorbs less of the herbicide or is less efficient at moving it to the target site. nih.govyoutube.com

Sequestration: The herbicide is compartmentalized within the plant, for instance in the cell vacuole, away from the target site. nih.govwsu.edu

Genetic Analysis of Resistance Genes and Alleles

The genetic basis of herbicide resistance can be investigated through various molecular techniques. For target-site resistance, sequencing the psbA gene is a direct method to identify mutations responsible for resistance. researchgate.netusda.gov The development of molecular markers and rapid detection techniques, such as PCR-based assays, can help in monitoring the spread of specific resistance alleles in weed populations. researchgate.net

For non-target-site resistance, the genetic analysis is more complex due to the involvement of multiple genes and pathways. nih.gov Transcriptomic analyses, such as RNA sequencing, can be employed to identify genes that are differentially expressed between resistant and susceptible plants, providing insights into the detoxification pathways involved. nih.govfrontiersin.org Genetic mapping and whole-genome sequencing can further help in identifying the specific genes and alleles contributing to NTSR. nih.govnih.gov

Cross-Resistance Patterns with Other Photosystem II Inhibitors

The development of resistance to one PSII inhibitor can sometimes confer resistance to other herbicides within the same group, a phenomenon known as cross-resistance. researchgate.net The pattern of cross-resistance often depends on the underlying resistance mechanism.

Target-site mutations can lead to specific cross-resistance patterns. For example, the Ser-264-Gly mutation in the D1 protein, which confers high-level resistance to triazines, often results in a lower level of resistance to phenylurea herbicides like metobromuron. researchgate.net Conversely, other mutations may confer resistance to phenylureas but not to triazines. researchgate.net A study on Chenopodium album found that a target-site based linuron-resistant biotype was also cross-resistant to metribuzin (B1676530), while a non-target-site resistant biotype was not. researchgate.net

Non-target-site resistance, particularly enhanced metabolism, can lead to broader and less predictable cross-resistance patterns, sometimes even extending to herbicides with different modes of action. nih.gov For instance, weed populations with enhanced metabolic resistance to PSII inhibitors might also show resistance to ALS inhibitors or ACCase inhibitors. nih.govhracglobal.com

Table 2: Illustrative Cross-Resistance Patterns in Weeds with Resistance to PSII Inhibitors

Resistance MechanismResistant Weed ExampleCross-Resistance ObservedNo Cross-Resistance Observed
Target-Site (Ser-264-Gly)Chenopodium albumAtrazine, Metamitron, Metribuzin researchgate.netLinuron (B1675549) researchgate.net
Target-Site (Ala-251-Val)Chenopodium albumMetamitronAtrazine researchgate.net
Non-Target-SiteAlopecurus myosuroidesChlorotoluron (PSII inhibitor)Fenoxaprop-P-ethyl (ACCase inhibitor) in some populations frontiersin.org
Non-Target-SiteLolium rigidumChlorsulfuron (ALS inhibitor)ACCase inhibitors (in some biotypes) hracglobal.com

This table provides illustrative examples and patterns can vary between species and biotypes.

Biochemical and Physiological Characterization of Resistant Phenotypes

Resistant weed biotypes can exhibit various biochemical and physiological differences compared to their susceptible counterparts. These can be characterized through a range of bioassays and analytical techniques. usda.govisws.org.in

For target-site resistance, in vitro assays using isolated thylakoids or chloroplasts can directly measure the inhibitory effect of the herbicide on PSII activity. researchgate.net Chlorophyll (B73375) fluorescence analysis is a non-invasive technique that can be used to assess the efficiency of photosynthesis and detect inhibition of PSII electron transport in intact leaves. researchgate.netmdpi.com

In the case of non-target-site resistance due to enhanced metabolism, biochemical assays can be used to measure the activity of detoxification enzymes like CYPs and GSTs. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to identify and quantify herbicide metabolites in plant tissues, providing direct evidence of enhanced detoxification in resistant plants. nih.gov

Physiologically, resistant plants may sometimes exhibit a "fitness cost," meaning they may be less competitive than susceptible plants in the absence of the herbicide. However, in many cases, no significant fitness cost is observed. scispace.com Studies may involve comparing growth rates, seed production, and germination between resistant and susceptible biotypes under controlled conditions. usda.govscispace.com

Strategies for Overcoming or Mitigating Resistance in Research Contexts (e.g., synergists, novel compound designs)

In a research context, several strategies are explored to overcome or mitigate herbicide resistance.

Synergists are compounds that, while having little to no herbicidal activity on their own, can enhance the efficacy of a herbicide by inhibiting the resistance mechanism. solutionsstores.comnumberanalytics.com For metabolic resistance, inhibitors of cytochrome P450 enzymes, such as malathion (B1675926) or piperonyl butoxide (PBO), can be used to block the detoxification of the herbicide, thereby restoring its effectiveness. nih.govnih.govnih.gov

Novel compound design is another important area of research. This involves designing new herbicide molecules that can either:

Bind to a different site on the target protein that is not affected by the resistance mutation.

Be less susceptible to detoxification by the enzymes responsible for metabolic resistance. nih.govnih.gov

Inhibit a completely different target, representing a new mode of action. researchgate.netawsjournal.org

Integrated Weed Management (IWM) , while primarily an agronomic strategy, provides a crucial framework for resistance management in research. It emphasizes the use of multiple control tactics, including:

Herbicide rotation and mixtures: Using herbicides with different modes of action to reduce the selection pressure for resistance to any single herbicide. youtube.comsyngenta.cahracglobal.comagriculture.com

Cultural practices: Crop rotation, cover crops, and altering planting dates can disrupt weed life cycles and reduce reliance on herbicides. syngenta.caiastate.edu

Mechanical and biological control: Tillage and the use of natural enemies can supplement chemical weed control. hracglobal.com

By studying these strategies, researchers can develop more robust and sustainable approaches to manage herbicide resistance.

Theoretical and Computational Studies on 3 3 Methoxyphenyl 1,1 Dimethylurea

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemistry, providing a window into the electronic world of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, yielding information about molecular structure, energy, and various properties. DFT, in particular, is a widely used method for studying phenylurea compounds due to its balance of accuracy and computational cost. shd-pub.org.rsshd-pub.org.rsresearchgate.net

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its reactivity and stability. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For phenylurea herbicides, DFT calculations have shown that the HOMO is typically localized over the phenyl ring, while the LUMO is distributed across the urea (B33335) moiety. This distribution facilitates charge transfer from the aromatic ring to the urea group, which is a key aspect of their electronic behavior.

While specific HOMO-LUMO energy values for 3-(3-Methoxyphenyl)-1,1-dimethylurea are not published, we can infer its properties from related compounds. For instance, a DFT study on fenuron (B33495) (1,1-dimethyl-3-phenylurea) predicted a significant HOMO-LUMO energy gap, suggesting a relatively high kinetic stability. bohrium.com The introduction of a methoxy (B1213986) group at the meta position of the phenyl ring in this compound would be expected to influence the electron density of the ring and, consequently, the HOMO and LUMO energy levels. The methoxy group is an electron-donating group, which would likely raise the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap compared to unsubstituted fenuron, thereby increasing its reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Phenylurea Herbicides (Calculated via DFT) This table presents data from related compounds to illustrate the expected range and nature of values for this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Fenuron-6.5-0.56.0
Monuron-6.6-0.75.9
Diuron (B1670789)-6.8-0.95.9

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting various spectroscopic signatures of molecules, which can be used to interpret experimental data or to predict the spectra of unknown compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.gov For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the methoxy group protons, and the dimethylurea protons. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons would show shifts characteristic of a meta-substituted benzene (B151609) ring, while the N-methyl protons would appear as a sharp singlet.

IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrational bands would include the C=O stretching of the urea group, N-H stretching, C-N stretching, aromatic C-H stretching, and the characteristic vibrations of the methoxy group. Comparing these predicted frequencies with experimental IR data helps in the precise assignment of spectral bands. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are often π → π* and n → π* transitions for phenylurea compounds. For this compound, the presence of the chromophoric phenyl and urea groups would result in absorption in the UV region. The methoxy substituent would likely cause a slight bathochromic (red) shift in the absorption bands compared to fenuron.

Thermochemical Parameters and Reaction Energetics

Quantum chemical calculations can provide valuable data on the thermochemical properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of a compound and the energetics of chemical reactions it might undergo. For instance, the decomposition pathway of phenylurea herbicides can be investigated by calculating the energy barriers for various potential reactions. mdpi.com

A study on several phenylurea herbicides calculated the total bond energy between the dimethylurea fragment and the benzene ring to be in the range of approximately -1180 to -1225 kJ/mol, indicating a strong, predominantly ionic bond. shd-pub.org.rs It is expected that this compound would exhibit a similar bond energy, confirming the stability of the link between its two main structural fragments.

Molecular Modeling and Simulation Techniques

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of intermolecular interactions and dynamic behavior, which are critical for understanding how a molecule like this compound might interact with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. For phenylurea herbicides, which are known to inhibit photosynthesis by binding to the D1 protein in photosystem II, molecular docking can elucidate the specific interactions that stabilize the ligand-protein complex.

While no specific molecular docking studies on this compound are publicly available, studies on related compounds like fenuron and diuron have been performed. shd-pub.org.rsresearchgate.netbohrium.com These studies reveal that hydrogen bonds between the urea group of the herbicide and amino acid residues in the binding pocket of the target protein are crucial for their inhibitory activity. For this compound, it is anticipated that the urea moiety would form similar key hydrogen bonds, while the methoxyphenyl group would engage in hydrophobic or van der Waals interactions within the binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the fluctuations of the interacting molecules. nih.gov An MD simulation of a docked complex of this compound with a target protein would reveal the stability of the initial docking pose, the persistence of key intermolecular interactions, and any conformational changes that might occur upon binding. Such simulations are invaluable for validating docking results and gaining a more realistic understanding of the binding event. Studies on other herbicides have shown that MD simulations can confirm the stability of ligand binding within a protein's active site. nih.govnih.gov

Conformational Analysis and Prediction of Binding Affinities

Conformational Analysis: Molecules are not static entities; they can adopt various shapes or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, a key flexible bond is the one connecting the phenyl ring to the urea nitrogen. A potential energy scan for the rotation around this bond would likely reveal two main stable conformers, often referred to as syn and anti. bohrium.com The relative energies of these conformers determine their population at a given temperature and can influence which conformation is active when binding to a receptor.

Prediction of Binding Affinities: A major goal of molecular modeling is the accurate prediction of the binding affinity (often expressed as the binding free energy, ΔG_bind) between a ligand and its target. Lower binding energy values indicate a more stable complex. Various computational methods, ranging from empirical scoring functions in docking programs to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be used for this purpose.

For a series of phenylurea herbicides, including fenuron, monuron, and diuron, molecular docking studies have calculated their binding energies with human serum albumin, showing a correlation between the binding affinity and the nature of the substituent on the phenyl ring. shd-pub.org.rsresearchgate.net It is expected that the binding affinity of this compound would be influenced by the presence of the methoxy group, which can participate in specific interactions within a binding pocket.

Table 2: Illustrative Predicted Binding Energies of Phenylurea Herbicides with Human Serum Albumin (HSA) This table presents data from related compounds to illustrate the expected range and nature of values for this compound.

CompoundBinding Energy (kJ/mol)
Fenuron-24.10
Monuron-25.56
Diuron-27.57
Chlorotoluron-24.94

Source: shd-pub.org.rsshd-pub.org.rsresearchgate.net

Cheminformatics and Predictive Modeling

Cheminformatics and predictive modeling have emerged as indispensable tools in the study of chemical compounds, offering insights into their behavior and potential effects without the need for extensive and costly experimental testing. For the herbicide this compound, these computational approaches are pivotal in understanding its environmental fate and in the rational design of new, potentially more effective or safer analogs.

Advanced QSAR Models for Predicting Biological or Environmental Fate Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity or property of a chemical compound based on its molecular structure. Advanced QSAR models, often employing machine learning algorithms, are particularly valuable for forecasting the biological or environmental fate of pesticides like this compound. These models are crucial for ecological risk assessment and for complying with regulatory requirements. nih.gov

Recent research into phenylurea herbicides (PUHs), a class to which this compound belongs, has focused on developing QSAR models to predict their environmental risk limits, such as the Hazardous Concentration for 5% of species (HC5). nih.gov These models utilize a variety of molecular descriptors calculated from the chemical structure. Key descriptors often fall into categories such as:

Electronic Descriptors: These relate to the distribution of electrons within the molecule, influencing its reactivity and interaction with biological targets.

Hydrophobicity Descriptors: These quantify the tendency of a molecule to dissolve in fats, oils, and lipids, which is a critical factor in its environmental distribution and bioaccumulation. nih.gov

By correlating these descriptors with experimentally determined toxicity data for a range of PUHs, robust predictive models can be built. Methods like Multiple Linear Regression (MLR) and more advanced machine learning techniques such as Random Forest (RF) are employed. nih.gov Comparative studies have shown that while both methods can produce models that meet the stringent requirements of organizations like the Organisation for Economic Co-operation and Development (OECD), RF models often exhibit superior predictive performance. nih.gov For instance, a study on 36 different PUHs demonstrated that a Random Forest model achieved a higher correlation coefficient (R² = 0.90) between experimental and predicted HC5 values compared to an MLR model (R² = 0.86). nih.gov

These QSAR models not only allow for the prediction of environmental risk for new or untested PUHs but also provide valuable insights into the molecular features that drive toxicity. This understanding is instrumental in the subsequent design of safer herbicides.

Model TypeKey Descriptor CategoriesCorrelation Coefficient (R²)Predictive Power
Multiple Linear Regression (MLR) Spatial, Electronic, Hydrophobicity0.86Good
Random Forest (RF) Spatial, Electronic, Hydrophobicity0.90Excellent
This table presents illustrative data based on a QSAR study of 36 phenylurea herbicides for predicting environmental risk limits (HC5). The correlation coefficient (R²) indicates the goodness of fit of the model. nih.gov

Virtual Screening and Design of Novel Analogs with Desired Academic Profiles

Virtual screening is a computational technique used in drug discovery and agrochemical research to search large libraries of small molecules in order to identify those structures which are most likely to bind to a biological target, such as an enzyme or a receptor. In the context of this compound, which acts by inhibiting photosystem II (PSII) in plants, virtual screening can be a powerful tool for discovering novel and more effective herbicidal compounds.

The process often begins with the creation of a three-dimensional model of the target protein, in this case, the D1 protein of PSII. Molecular docking simulations are then used to predict the binding orientation and affinity of a library of virtual compounds to the active site of the D1 protein. nih.govmdpi.com This allows for the rapid assessment of a vast number of potential herbicide candidates without the need for their physical synthesis and testing in the initial stages.

Based on the insights gained from molecular docking, promising lead compounds can be identified. The subsequent step involves the rational design of novel analogs of these leads. For instance, starting with a known PSII inhibitor, researchers can design a series of derivatives with modified functional groups. mdpi.com These modifications are guided by the interactions observed in the docking simulations, with the aim of enhancing binding affinity and, consequently, herbicidal activity.

A recent study on the design of novel PSII-inhibiting herbicides illustrates this process effectively. nih.govmdpi.com Starting with a natural product, patulin (B190374), as a lead compound, researchers used molecular docking to understand its interaction with the D1 protein. nih.govmdpi.com They then designed a series of 81 new derivatives and used computational tools to predict their binding affinities and toxicological profiles. nih.govmdpi.com This virtual screening process identified several candidates with predicted higher binding affinity and lower toxicity than the original lead compound. nih.govmdpi.com

The most promising of these virtually-screened analogs can then be synthesized and subjected to experimental testing to validate their herbicidal efficacy and to determine their specific academic profiles, such as their spectrum of activity against different weed species and their environmental persistence. This iterative cycle of virtual screening, rational design, synthesis, and testing can significantly accelerate the discovery of novel herbicides with improved properties.

Designed AnalogPredicted Binding Affinity (kcal/mol)Key Interaction with D1 ProteinPredicted Toxicological Profile
Lead Compound (Patulin) -5.8Hydrogen bond with key amino acid residuesModerate
Designed Analog D3 -6.5Enhanced hydrophobic interactionsLow
Designed Analog D6 -6.8Additional hydrogen bond formationLow
Designed Analog D34 -7.2Optimized fit within the binding pocketLow
Designed Analog D67 -7.5Stronger electrostatic interactionsLow
This table provides an illustrative example of how virtual screening and analog design can be used to identify novel herbicide candidates with improved properties, based on a study of patulin derivatives targeting photosystem II. nih.govmdpi.com

Advanced Research Applications and Future Directions for 3 3 Methoxyphenyl 1,1 Dimethylurea

Utility as a Biochemical Probe in Fundamental Biological Research (e.g., Photosynthesis, Metabolism)

The specific mode of action of phenylurea herbicides, including 3-(3-Methoxyphenyl)-1,1-dimethylurea, makes them valuable tools for fundamental biological research. Their primary utility lies in their function as inhibitors of photosynthetic electron transport at photosystem II (PSII). herts.ac.uk This characteristic allows them to be used as chemical probes—small molecules that modulate a biological target's function with high potency and selectivity, enabling researchers to study complex biological processes. febs.orgyoutube.com

In photosynthesis research, this compound can be employed to meticulously dissect the electron transport chain. By specifically blocking the quinone binding site on the D1 protein of PSII, it helps in studying the sequence of electron carriers, the energetics of photosynthesis, and the mechanisms of photoinhibition and photoprotection. The defined and reversible nature of this inhibition allows for controlled experiments to investigate the consequences of disrupting photosynthetic energy flow.

Beyond photosynthesis, its impact on cellular metabolism offers further research applications. As metabolic pathways are intricately linked, inhibiting a core process like photosynthesis in plants and algae has downstream effects that can be studied. This allows researchers to investigate metabolic regulation, carbon fixation pathways, and the plant's response to energy stress. The use of such probes is crucial for assembling biochemical pathways and identifying new players in biological processes. nih.gov

Application as a Scaffold for Rational Design of Novel Agrochemicals or Other Functional Molecules

A molecular scaffold is a core structure from which a library of new compounds can be synthesized. mdpi.com The this compound molecule, with its substituted phenyl ring and dimethylurea side chain, serves as a promising scaffold for the rational design of new functional molecules, particularly next-generation agrochemicals. The process of using an existing active compound as a starting point for creating new ones is a foundational concept in medicinal and agricultural chemistry. nih.govwhiterose.ac.uk

Researchers can systematically modify different parts of the scaffold to enhance desired properties or introduce new functionalities. Key areas for modification include:

Phenyl Ring Substitution: Altering the position and nature of substituents on the phenyl ring can fine-tune herbicidal activity, selectivity, and environmental persistence.

Urea (B33335) Moiety: Modifications to the N,N-dimethylurea group can influence the molecule's binding affinity to its target protein and affect its metabolic stability in plants and soil.

Role in Environmental Remediation Research (e.g., Catalysis, Bioremediation of Pollutants)

As with many agricultural chemicals, the environmental fate of this compound is a significant area of research. This has led to investigations into novel methods for its removal from contaminated soil and water, positioning the compound as a model for remediation studies.

Catalysis: Advanced Oxidation Processes (AOPs), particularly photocatalysis, have shown promise for degrading this compound. Research has demonstrated the effective degradation of metobromuron (B166326) using titanium dioxide (TiO2) as a photocatalyst under simulated sunlight. researchgate.net The degradation process involves the generation of highly reactive hydroxyl radicals (·OH) that attack the molecule. researchgate.net Key degradation pathways include the substitution of the bromine atom by a hydroxyl group and the cleavage of the urea side chain. researchgate.net Studies have optimized conditions such as catalyst concentration, pH, and initial pollutant concentration to maximize degradation efficiency. researchgate.net

Bioremediation: The use of microorganisms to break down pollutants is an eco-friendly remediation strategy. frontiersin.org Research on other phenylurea herbicides like diuron (B1670789) has identified bacterial strains, such as Ochrobactrum anthropi, capable of using these compounds as a source of carbon. frontiersin.orgnih.gov These microorganisms often initiate degradation by cleaving the urea side chain, a pathway also observed in the abiotic degradation of this compound. researchgate.net The study of such microbes and their enzymatic pathways is crucial for developing practical bioremediation technologies for contaminated sites. nih.govnih.gov

Remediation MethodKey PrinciplePrimary Degradation PathwayReference
Photocatalysis (TiO2) Generation of hydroxyl radicals (·OH) under simulated sunlight.Substitution of Br atom, cleavage of urea side chain. researchgate.net
Bioremediation Microbial metabolism using the compound as a carbon source.Enzymatic cleavage of the urea side chain. frontiersin.orgnih.gov

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Studies

Omics technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), offer a powerful, system-wide view of how a chemical affects an organism. Integrating these technologies into the study of this compound can provide a comprehensive understanding of its mechanism of action and its broader biological impacts.

Metabolomics has been successfully used in environmental and toxicological studies to identify biomarkers of exposure to pesticides and to understand their toxic action. mdpi.comfrontiersin.org For example, exposing an organism to this compound and analyzing the subsequent changes in its metabolome can reveal which metabolic pathways are disrupted. mdpi.comnih.gov Studies on other pesticides have shown alterations in lipid metabolism, amino acid metabolism, and energy pathways. mdpi.comnih.gov Such nontargeted analyses can uncover previously unknown effects and provide a metabolic fingerprint of exposure. frontiersin.org

Similarly, proteomics can identify changes in protein expression in response to the compound. This could reveal not only the primary target protein (in the case of photosynthesis) but also secondary effects, such as the upregulation of stress-response proteins or detoxification enzymes. These comprehensive mechanistic studies are invaluable for assessing the environmental risk of the compound and for understanding the complex biological responses of non-target organisms. mdpi.com

Methodological Innovations in Environmental and Biological Research Using the Compound as a Model

The need to detect and quantify this compound and its breakdown products in complex environmental samples like soil and food has driven innovations in analytical chemistry. The compound serves as a model analyte for the development and optimization of highly sensitive and selective detection methods.

Recent advancements include the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, a streamlined approach that simplifies the extraction and cleanup of pesticide residues from various matrices. dntb.gov.ua This is often coupled with advanced microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME), which preconcentrates the analyte, significantly enhancing detection sensitivity. dntb.gov.ua

These extraction methods are typically followed by analysis using sophisticated chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). cambridge.org The development of these multi-residue methods allows for the simultaneous detection of the parent compound and its metabolites, providing a complete picture of its environmental persistence and transformation. cambridge.org These methodological innovations are critical for environmental monitoring, food safety assessment, and laboratory studies on the compound's degradation. cambridge.org

Exploration of Crystalline Forms and Solid-State Properties for Material Science Research

The solid-state properties of a chemical compound, including its crystal structure and polymorphism (the ability to exist in multiple crystalline forms), are critical in materials science as they dictate physical properties like solubility, stability, and melting point. researchgate.netwiley-vch.deresearchgate.net Exploring these characteristics for this compound opens up applications beyond agrochemistry, particularly in the development of new materials.

The crystal structure of metobromuron, a closely related analogue, has been determined, providing precise data on its solid-state arrangement. nih.gov Such information is foundational for materials science research. Understanding how molecules pack in a crystal lattice allows scientists to predict and engineer the material's properties.

Key Crystallographic Data for Metobromuron:

Property Value
Crystal System Orthorhombic
Space Group P b c a
Unit Cell Dimensions a = 9.8184 Å, b = 11.3286 Å, c = 18.9569 Å
Angles α = 90°, β = 90°, γ = 90°

(Source: Crystallography Open Database, via PubChem) nih.gov

Research into the different crystalline forms (polymorphs) of this compound could lead to the discovery of forms with enhanced stability or different dissolution rates, which is crucial for creating controlled-release formulations or novel composite materials. google.com This area of research bridges the gap between agricultural chemistry and materials science, highlighting the potential for a single molecule to have applications in vastly different technological domains. pharmaron.com

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(3-Methoxyphenyl)-1,1-dimethylurea, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of this compound can be adapted from protocols used for structurally analogous urea herbicides. A common approach involves reacting 3-methoxyaniline with methyl chloroformate to form the corresponding carbamate intermediate, followed by reaction with dimethylamine to yield the target compound . Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during the initial reaction phase minimizes by-products.
  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilic substitution efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    Data Contradiction Note : Yields reported in similar syntheses (e.g., 3-(3,4-dichlorophenyl) derivatives) vary between 70–85% depending on stoichiometric ratios of dimethylamine .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the methoxy group (δ 3.7–3.9 ppm) and dimethylurea protons (δ 2.8–3.1 ppm). ¹³C NMR verifies carbonyl (C=O) at ~155 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are calibrated against certified reference standards (e.g., LGC Standards) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 225.1 .
    Critical Consideration : Discrepancies in purity assessments may arise from residual solvents; thus, thermogravimetric analysis (TGA) is recommended for moisture-sensitive batches .

Advanced Research Questions

Q. What experimental approaches can elucidate the role of soil microbiota in the environmental degradation of this compound?

Methodological Answer:

  • Microcosm Studies : Incubate soil samples (e.g., loamy sand, silt loam) with ³⁴C-labeled this compound under sterile vs. non-sterile conditions. Measure residual compound via liquid scintillation counting .
  • Metagenomic Profiling : Use 16S rRNA sequencing to identify microbial taxa correlated with degradation. Pseudomonas spp. are implicated in hydrolyzing urea herbicides .
  • Metabolite Tracking : LC-MS/MS detects degradation products (e.g., 3-methoxyaniline, CO₂) to map pathways .
    Data Contradiction Note : Degradation rates vary by soil type; for example, microbial activity in acidic soils (pH <6) may reduce half-life by 30% compared to neutral soils .

Q. How can researchers resolve discrepancies in reported herbicidal activity data for urea derivatives like this compound across different studies?

Methodological Answer:

  • Standardized Bioassays : Use Arabidopsis thaliana or Lolium perenne in controlled environments (25°C, 16h light) to normalize phytotoxicity metrics .
  • Dose-Response Modeling : Fit data to log-logistic curves (e.g., ED₅₀ values) to account for variability in plant susceptibility .
  • Cross-Study Validation : Compare results with structurally similar compounds (e.g., chlorotoluron) to identify substituent-specific effects .
    Critical Insight : Discrepancies often stem from differences in formulation (e.g., wettable powders vs. solutions) or application methods (foliar vs. soil incorporation) .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with acetolactate synthase (ALS), a common herbicide target. The methoxy group’s electron-donating effects may enhance binding to hydrophobic pockets .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and Hammett constants (σₘ for methoxy substituents) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
    Validation Requirement : Experimental IC₅₀ values from enzyme inhibition assays (e.g., ALS activity in Vicia faba) are critical for model calibration .

Q. How do pH and temperature conditions affect the hydrolysis kinetics of this compound in aqueous systems?

Methodological Answer:

  • Hydrolysis Studies : Prepare buffered solutions (pH 4–9) and incubate at 20–40°C. Monitor degradation via HPLC-UV .
  • Kinetic Analysis : Fit data to first-order kinetics. For example, hydrolysis half-life (t₁/₂) decreases from 120 days (pH 7, 20°C) to 14 days (pH 9, 40°C) due to base-catalyzed urea cleavage .
  • Activation Energy Calculation : Use Arrhenius plots to determine Eₐ (~45 kJ/mol for neutral hydrolysis) .
    Contradiction Alert : Conflicting reports on hydrolysis products (e.g., methylamine vs. methanol) necessitate GC-MS confirmation .

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3-(3-Methoxyphenyl)-1,1-dimethylurea
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3-(3-Methoxyphenyl)-1,1-dimethylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.